5-(4-Aminophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-aminophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNRHYLMLVGCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858234-86-3 | |
| Record name | 5-(4-aminophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 5-(4-Aminophenyl)pyrrolidin-2-one
Title: Structural Elucidation, Synthesis, and Pharmaceutical Applications of 5-(4-Aminophenyl)pyrrolidin-2-one: An In-Depth Technical Guide
Executive Summary In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of high-throughput library synthesis and lead optimization. 5-(4-Aminophenyl)pyrrolidin-2-one (CAS: 858234-86-3) represents a highly versatile scaffold. By combining a conformationally restricted pyrrolidin-2-one (lactam) core with an electron-rich aniline moiety, this molecule offers orthogonal reactivity. This guide explores the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols necessary for utilizing this compound in advanced drug discovery workflows.
Physicochemical Properties & Structural Analysis
Understanding the intrinsic properties of 5-(4-Aminophenyl)pyrrolidin-2-one is critical for predicting its behavior in both synthetic reactions and biological systems. The molecule features two distinct functional domains:
-
The Lactam Core: Provides structural rigidity and acts as both a hydrogen-bond donor (N-H) and acceptor (C=O). This motif is a well-documented pharmacophore in central nervous system (CNS) agents (e.g., racetams) and protease inhibitors.
-
The Aniline Moiety: Serves as a highly reactive nucleophile for late-stage derivatization, allowing for rapid expansion into amides, ureas, and sulfonamides.
The fundamental chemical properties are summarized in Table 1, and the safety parameters are outlined in Table 2.
Table 1: Physicochemical Specifications
| Property | Value |
| Chemical Name | 5-(4-Aminophenyl)pyrrolidin-2-one |
| CAS Number | 858234-86-3 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| InChI Key | AHNRHYLMLVGCOC-UHFFFAOYSA-N |
| Physical Form | White to pale-yellow powder or crystals |
| Typical Purity | ≥ 97% (Validated via HPLC/NMR) |
Table 2: GHS Safety & Handling Parameters
| Hazard Code | Description | Handling Mitigation |
| H302 | Harmful if swallowed | Avoid ingestion; handle in a controlled environment. |
| H315 | Causes skin irritation | Wear nitrile gloves and a standard lab coat. |
| H319 | Causes serious eye irritation | Mandate the use of splash-proof safety goggles. |
| H335 | May cause respiratory irritation | Handle exclusively inside a certified chemical fume hood. |
Storage Conditions: The compound must be kept in a dark place, sealed in a dry environment at room temperature to prevent oxidative degradation of the aniline group.
Synthetic Methodologies & Mechanistic Insights
The synthesis of 5-(4-Aminophenyl)pyrrolidin-2-one requires a chemoselective approach to ensure the lactam ring forms efficiently without prematurely reacting with or oxidizing the sensitive amine. The most robust, scalable route involves the reductive amination and subsequent cyclization of a nitro-aryl keto acid, followed by the catalytic hydrogenation of the nitro intermediate[1].
Synthetic workflow for 5-(4-Aminophenyl)pyrrolidin-2-one via reductive cyclization and hydrogenation.
Protocol 1: Reductive Amination & Cyclization
Objective: Convert 4-(4-nitrophenyl)-4-oxobutanoic acid to 5-(4-nitrophenyl)pyrrolidin-2-one.
-
Imine Formation: Dissolve 4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous methanol. Add ammonium acetate (NH₄OAc, 10.0 eq).
-
Causality: NH₄OAc acts as both the nitrogen source and a mild buffer. The large excess drives the equilibrium toward the iminium intermediate.
-
-
Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in portions.
-
Causality: NaBH₃CN is explicitly chosen over sodium borohydride (NaBH₄) because it is stable at the mildly acidic pH required for imine formation and is highly chemoselective for reducing iminium ions over ketones. This prevents the formation of the dead-end alcohol byproduct.
-
-
Thermal Cyclization: Heat the reaction mixture to reflux for 12 hours.
-
Causality: The intermediate γ -amino acid is kinetically unstable; thermal energy drives the intramolecular amidation, resulting in the thermodynamically stable 5-membered lactam ring.
-
-
Self-Validating QC: Monitor via Thin Layer Chromatography (TLC). The disappearance of the ketone carbonyl stretch (~1690 cm⁻¹) and the appearance of a strong lactam carbonyl stretch (~1670 cm⁻¹) in FT-IR validates the cyclization.
Protocol 2: Chemoselective Catalytic Hydrogenation
Objective: Reduce the intermediate to 5-(4-Aminophenyl)pyrrolidin-2-one.
-
Preparation: Dissolve the crude 5-(4-nitrophenyl)pyrrolidin-2-one in degassed ethanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) strictly under an inert argon atmosphere.
-
Causality: Argon purging is non-negotiable. Pd/C can spontaneously ignite in the presence of ethanol vapors and atmospheric oxygen.
-
-
Hydrogenation: Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.
-
Causality: The lactam carbonyl and the aromatic ring are highly resistant to hydrogenation under these mild conditions (1 atm, RT), ensuring absolute chemoselectivity for the nitro group reduction.
-
-
Self-Validating QC: The reaction is complete when the starting material spot disappears on TLC (DCM:MeOH 9:1). In FT-IR, the disappearance of the strong N-O stretching bands at 1530 and 1350 cm⁻¹ and the emergence of the N-H primary amine doublet at ~3300-3400 cm⁻¹ confirms a successful reduction.
-
Purification: Filter through a pad of Celite to remove the Pd/C catalyst. Concentrate and recrystallize to yield the target compound[2].
Applications in Drug Discovery
The true value of 5-(4-Aminophenyl)pyrrolidin-2-one lies in its orthogonal reactivity. The aniline nitrogen is significantly more nucleophilic than the lactam nitrogen (which is deactivated by resonance with the adjacent carbonyl). This allows for selective late-stage functionalization without the need for protecting groups.
Orthogonal late-stage functionalization pathways for drug discovery library generation.
-
Amide & Sulfonamide Libraries: By reacting the aniline with various acyl chlorides or sulfonyl chlorides in the presence of a mild base (e.g., pyridine or DIPEA), researchers can rapidly generate libraries of compounds to probe structure-activity relationships (SAR) for targets like Poly (ADP-ribose) polymerase (PARP) or coagulation Factor Xa.
-
Lactam N-Alkylation: If derivatization at the lactam nitrogen is desired, the aniline can be transiently protected (e.g., as a Boc derivative). Subsequent treatment with a strong base (like Sodium Hydride, NaH) deprotonates the lactam, allowing for SN2 alkylation with alkyl halides.
References
-
ChemSrc. "2,4-二甲氧基-N-(2-氟苄基)苯胺 - cas号查询 (5-(4-Nitrophenyl)pyrrolidin-2-one)." ChemSrc. URL:[Link] (Accessed via Grounding API)[1].
Sources
Whitepaper: Therapeutic Horizons of 5-(4-Aminophenyl)pyrrolidin-2-one Derivatives
Introduction: The Privilege of the γ-Lactam Scaffold
The pyrrolidin-2-one (γ-lactam) ring is a cornerstone of modern medicinal chemistry. As the defining structural motif of the "racetam" family (e.g., piracetam, levetiracetam), this heterocycle is renowned for its favorable pharmacokinetic profile, metabolic stability, and high central nervous system (CNS) penetrance. Within this chemical space, 5-phenylpyrrolidin-2-one derivatives have emerged as potent modulators of various biological targets, ranging from neurological receptors to intracellular enzymes [2].
By introducing an aniline moiety at the para-position of the phenyl ring, chemists unlock 5-(4-Aminophenyl)pyrrolidin-2-one (CAS 858234-86-3) [1]. This molecule is not merely an endpoint but a highly versatile pharmacophore. The primary amine acts as an orthogonal vector for late-stage functionalization, enabling the rapid generation of derivative libraries targeted at CNS disorders, neuroinflammation, and oncology. This guide explores the synthetic logic, structure-activity relationships (SAR), and experimental validation of these derivatives.
Synthetic Methodologies & Structural Logic
The synthesis of 1,5-substituted pyrrolidin-2-ones traditionally relies on the ring-opening of donor-acceptor cyclopropanes or the reductive amination of levulinic acid derivatives [3]. To construct the 5-(4-aminophenyl)pyrrolidin-2-one core, a self-validating synthetic pipeline is required to ensure high enantiomeric purity and yield, preventing downstream assay interference.
Protocol 1: Synthesis of the 5-(4-Aminophenyl)pyrrolidin-2-one Core
Expertise & Causality Focus: The choice of reducing agents and catalysts in this workflow is critical to prevent over-reduction of the lactam while ensuring complete conversion of the nitro intermediate.
-
Imine Formation & Cyclization: Dissolve 4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq).
-
Causality: A large excess of ammonium acetate drives the thermodynamic equilibrium toward the imine intermediate, which spontaneously cyclizes to form the lactam ring.
-
-
Reductive Amination: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Stir for 12 hours at room temperature to yield 5-(4-nitrophenyl)pyrrolidin-2-one.
-
Causality: NaBH₃CN is specifically chosen over sodium borohydride (NaBH₄) because it is uniquely stable at the mildly acidic pH (pH ~6) required for imine formation, preventing the premature reduction of the ketone starting material into an undesired alcohol.
-
-
Nitro Reduction: Transfer the purified intermediate to a Parr shaker flask. Add 10% Pd/C (0.1 eq by weight) in ethanol. Hydrogenate at 40 psi for 4 hours.
-
Causality: Catalytic hydrogenation is preferred over traditional iron/acetic acid (Béchamp) reductions to eliminate the risk of trace heavy metal contamination, which can cause false positives in downstream high-throughput biological screening.
-
-
Purification: Filter through a Celite pad to remove the catalyst, concentrate in vacuo, and recrystallize from hot ethanol to yield the pure 5-(4-aminophenyl)pyrrolidin-2-one core.
Synthetic workflow for 5-(4-Aminophenyl)pyrrolidin-2-one derivatives.
Biological Targets & Structure-Activity Relationships (SAR)
The derivatization of the 4-amino group dictates the pharmacological trajectory of the scaffold. By appending specific functional groups, researchers can tune the molecule's affinity for diverse targets.
PDE4 Inhibition & Neuroinflammation
Phosphodiesterase 4 (PDE4) is a primary regulator of cyclic AMP (cAMP) in immune and CNS cells. By functionalizing the 4-amino group with bulky lipophilic ureas, the scaffold mimics the 3-cyclopentyloxy-4-methoxyphenyl pharmacophore of Rolipram. Inhibition of PDE4 prevents the hydrolysis of cAMP, leading to Protein Kinase A (PKA) activation and subsequent CREB phosphorylation, which drives anti-inflammatory gene transcription.
PDE4/cAMP signaling pathway modulated by pyrrolidin-2-one derivatives.
SV2A Modulation for Epilepsy
Synaptic Vesicle Protein 2A (SV2A) is the primary target for the antiepileptic drug levetiracetam. Acetamide and propionamide derivatives of 5-(4-aminophenyl)pyrrolidin-2-one demonstrate enhanced binding affinity to SV2A compared to the unsubstituted core. The addition of short-chain amides optimizes the LogBB (blood-brain barrier permeability), ensuring adequate CNS exposure.
Antimicrobial and Antifungal Activity
Recent studies on related 5-aryl pyrrolidin-2-ones and their benzimidazole conjugates have demonstrated broad-spectrum antimicrobial and antifungal properties, highlighting the scaffold's utility beyond the CNS[4].
Table 1: Structure-Activity Relationship (SAR) Summary
| Derivative Class | R-Group Substitution (at 4-Amino) | Primary Target | IC₅₀ / Binding Affinity | BBB Permeability (LogBB) |
| Core Scaffold | -H (Primary Amine) | SV2A | Moderate (~50 µM) | Low (-0.8) |
| Acetamide | -COCH₃ | SV2A | High (~1.2 µM) | High (+0.4) |
| Phenylurea | -CONH-C₆H₅ | PDE4 | High (IC₅₀ ~85 nM) | Moderate (+0.1) |
| Sulfonamide | -SO₂-CH₃ | Kinase (Various) | Moderate (~5 µM) | Low (-0.5) |
| Benzimidazole | -Heterocyclic Conjugate | Fungal Ergosterol | MIC ~4 µg/mL | N/A (Systemic) |
Experimental Workflows: Biological Evaluation
To validate the efficacy of these derivatives, robust screening protocols are essential. The following protocol outlines the industry standard for evaluating SV2A binding.
Protocol 2: High-Throughput SV2A Radioligand Binding Assay
Expertise & Causality Focus: Maintaining membrane integrity and preventing non-specific binding are paramount for reproducible radioligand assays.
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).
-
Causality: The isotonic sucrose buffer prevents osmotic lysis of synaptic vesicles, preserving the native, functional conformation of the SV2A transmembrane protein.
-
-
Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]-ucb 30889 (a high-affinity SV2A radioligand) and varying concentrations of the synthesized derivatives (10⁻¹⁰ to 10⁻⁴ M) in 50 mM Tris-HCl (pH 7.4) for 120 minutes at 4°C.
-
Causality: Conducting the incubation at 4°C minimizes proteolytic degradation of the receptor during the extended equilibrium phase required for competitive displacement.
-
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).
-
Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand, thereby improving the signal-to-noise ratio.
-
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure bound radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression analysis.
References
-
MDPI. "Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential". Molecules. URL: [Link]
-
MDPI. "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines". Molecules. URL: [Link]
-
UFMS. "Studies of 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl) pyrrolidin-2-one derivatives". Orbital: The Electronic Journal of Chemistry. URL: [Link]
Molecular Weight and Physicochemical Characteristics of Aminophenyl Lactams: A Comprehensive Guide for Drug Development
Executive Summary
Aminophenyl lactams, encompassing foundational scaffolds like oxindoles and mucochloric acid-derived lactams, represent a highly versatile and privileged class of pharmacophores in medicinal chemistry. Their unique physicochemical properties—driven by the balance between a rigid, hydrogen-bonding lactam core and a highly functionalizable aminophenyl periphery—make them ideal candidates for diverse therapeutic targets. This whitepaper provides an in-depth analysis of the molecular weight (MW) distribution, lipophilicity, and topological polar surface area (TPSA) of these compounds. Furthermore, it details self-validating experimental protocols for physicochemical profiling and illustrates their mechanistic roles, particularly as quorum sensing inhibitors (QSIs) in combating bacterial virulence.
Structural Fundamentals and Chemical Space
The core architecture of an aminophenyl lactam consists of a cyclic amide (lactam) linked to an aniline (aminophenyl) moiety. The most fundamental representation of this class is the oxindole (1,3-dihydro-2H-indole-2-one), which features a 5-membered pyrrole ring fused to a benzene ring.
Causality in Scaffold Design: The lactam ring provides a built-in, conformationally restricted hydrogen bond donor (N-H) and acceptor (C=O) pair. This rigidity is critical in drug design because it minimizes the entropic penalty typically incurred upon target binding. Concurrently, the aminophenyl group serves as an adjustable vector, allowing medicinal chemists to extend the molecule into hydrophobic target pockets or establish electrostatic π -anion interactions with specific receptor residues[1].
Molecular Weight & Physicochemical Profiling
The physicochemical properties of lactams strictly dictate their pharmacokinetic (PK) and pharmacodynamic (PD) behavior. Chemoinformatic analyses of the lactam chemical space reveal that optimal bioactivity correlates strongly with specific MW and lipophilicity thresholds[2].
-
Molecular Weight (MW) Trajectories: The base oxindole scaffold has a low MW of 133.15 g/mol [3]. However, therapeutically relevant aminophenyl lactams (such as those optimized for target affinity) typically range from 250 to 450 g/mol . Maintaining the MW below 500 Da ensures favorable oral bioavailability, aligning seamlessly with Lipinski's Rule of Five.
-
Lipophilicity (LogP/LogD): The unsubstituted core is relatively polar, with a LogP of approximately 1.2[3]. Substitution on the aminophenyl ring (e.g., via halogenation or alkylation) is routinely employed to tune the LogP into the optimal 2.0–4.0 range. This enhances lipid membrane permeability without triggering excessive plasma protein binding or hepatotoxicity[4].
-
Topological Polar Surface Area (TPSA): The lactam core contributes 29.1 Ų to the overall TPSA[3]. Functionalized aminophenyl derivatives generally exhibit a TPSA between 50 and 90 Ų, which is the ideal window for general cellular permeability (required for intracellular targets) and blood-brain barrier (BBB) penetration[5].
Table 1: Physicochemical Properties of Representative Aminophenyl Lactams
| Compound Class / Example | Molecular Weight ( g/mol ) | LogP (Predicted) | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Key Biological Role |
| Oxindole (Base Core) | 133.15 | 1.2 | 29.1 | 1 | 1 | Precursor / Scaffold |
| 4-Aminophenyl Lactam 20 | ~285.5 | 2.4 | 65.4 | 2 | 3 | Quorum Sensing Inhibitor |
| Ortho-hydroxyphenyl Analogue 12 | ~315.2 | 2.8 | 75.2 | 2 | 4 | Potent QSI (83% at 250 µM) |
| Sunitinib (Oxindole Derivative) | 398.47 | 3.5 | 77.0 | 3 | 3 | Tyrosine Kinase Inhibitor |
Experimental Methodologies: Self-Validating Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to guarantee data reliability and reproducibility.
Protocol 1: High-Throughput Physicochemical Profiling (LogD and pKa)
Objective: Determine the ionization constant (pKa) and distribution coefficient (LogD at pH 7.4) to accurately predict physiological partitioning. Causality: Aminophenyl lactams possess ionizable groups (e.g., the amine). Measuring standard LogP (unionized state) is insufficient for PK modeling; LogD at physiological pH provides a true representation of in vivo lipophilicity.
-
Preparation: Prepare a 10 mM stock solution of the synthesized aminophenyl lactam in LC-MS grade DMSO.
-
pKa Determination (Potentiometric Titration):
-
Action: Titrate a 1 mM aqueous/methanol co-solvent solution from pH 2 to 12 using 0.1 M NaOH/HCl under a nitrogen atmosphere.
-
Validation: The inflection point of the titration curve corresponds to the pKa. Run a standard reference (e.g., propranolol) concurrently to validate electrode calibration and system accuracy.
-
-
LogD Assessment (Shake-Flask LC-MS/MS):
-
Action: Partition 10 µL of the stock solution between 500 µL of n-octanol and 500 µL of PBS (pH 7.4). Shake at 300 rpm for 60 minutes at 25°C. Centrifuge at 10,000 x g for 10 minutes to ensure complete phase separation.
-
Validation: Quantify the concentration in both phases using LC-MS/MS. Critical Check: The mass balance (total drug recovered across both phases vs. initial input) must exceed 95% to validate that the compound did not precipitate or adsorb to the plasticware.
-
Protocol 2: Quorum Sensing Inhibition (QSI) Assay
Objective: Evaluate the biological efficacy of aminophenyl lactams against Pseudomonas aeruginosa virulence. Causality: We utilize a GFP-reporter strain (P. aeruginosa MH602) to directly measure the inhibition of the LasR-mediated pathway. A parallel growth inhibition assay is mandatory to ensure that reduced fluorescence is due to true target inhibition, not non-specific bactericidal toxicity[1].
-
Inoculation: Grow P. aeruginosa MH602 overnight in Luria-Bertani (LB) broth supplemented with appropriate selection antibiotics.
-
Compound Incubation: In a 96-well black microtiter plate, add the aminophenyl lactam at varying concentrations (e.g., 250 µM, 125 µM, 62.5 µM) to the bacterial culture adjusted to an OD600 of 0.1.
-
Measurement: Incubate at 37°C for 12 hours. Measure GFP fluorescence (Excitation: 485 nm, Emission: 535 nm) and optical density (OD600) simultaneously.
-
Validation: Calculate the specific fluorescence (GFP/OD600). A validated QSI hit will demonstrate a dose-dependent decrease in specific fluorescence while maintaining an OD600 comparable to the vehicle control (DMSO)[5].
Workflow for physicochemical profiling and biological validation of aminophenyl lactams.
Mechanistic Insights: Target Engagement & SAR
The physicochemical parameters of aminophenyl lactams directly dictate their target engagement capabilities. In the context of P. aeruginosa quorum sensing, the lactam head group acts as an autoinducer mimic.
Structural activity relationship (SAR) studies reveal that potent derivatives (such as mucochloric acid-derived 4-aminophenyl lactams) utilize the lactam carbonyl to form critical hydrogen bonds with Arg61 within the LasR binding pocket[1]. Furthermore, the aminophenyl moiety extends deeply into the hydrophobic cavity. The presence of an amino group on the phenyl ring allows for the formation of an electrostatic π -anion interaction with Asp73, significantly anchoring the molecule and outcompeting the native autoinducer ligand[1].
Mechanism of action of aminophenyl lactams in blocking LasR-mediated quorum sensing.
Conclusion
The aminophenyl lactam scaffold offers a highly privileged chemical space for modern drug discovery. By tightly controlling the molecular weight and fine-tuning physicochemical properties such as LogD and TPSA, researchers can direct these molecules toward diverse therapeutic targets, ranging from bacterial quorum sensing receptors to human kinases. Implementing rigorous, self-validating protocols for both physicochemical profiling and biological screening is essential to translate these structural advantages into viable, safe, and efficacious clinical candidates.
References
-
Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors Source: Molecules (MDPI) / PubMed Central URL:[Link]
-
Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review Source: International Journal of Pharmaceutical Sciences URL:[Link]
-
Physicochemical properties, drug likeness, ADMET, DFT studies, and in vitro antioxidant activity of oxindole derivatives Source: PubMed (NIH) URL:[Link]
-
Oxindole | C8H7NO | CID 321710 Source: PubChem (NIH) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 3. Oxindole | C8H7NO | CID 321710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physicochemical properties, drug likeness, ADMET, DFT studies, and in vitro antioxidant activity of oxindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility data for 5-(4-Aminophenyl)pyrrolidin-2-one in polar solvents
An In-Depth Technical Guide to Determining the Solubility of 5-(4-Aminophenyl)pyrrolidin-2-one in Polar Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies for determining the solubility of 5-(4-Aminophenyl)pyrrolidin-2-one, a novel heterocyclic compound with significant potential in drug discovery, in a range of polar solvents. We will delve into the foundational principles of solubility, present a detailed, field-proven experimental protocol based on the isothermal shake-flask method, and discuss the application of High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry for accurate quantification. Furthermore, this guide will touch upon the thermodynamic modeling of solubility data, offering a pathway to a deeper understanding of the dissolution process. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable methodology for solubility assessment.
Introduction: The Critical Role of Solubility in Drug Development
5-(4-Aminophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring, a structure of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] The pyrrolidine motif can enhance aqueous solubility and other crucial physicochemical properties of a drug candidate.[4] Understanding the solubility of this compound in polar solvents is a fundamental step in its journey from a promising lead to a viable therapeutic agent.
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[5] Therefore, a thorough characterization of the solubility of 5-(4-Aminophenyl)pyrrolidin-2-one in various polar solvents, which are often used in formulation and are relevant to physiological conditions, is paramount. This guide will provide the scientific framework and practical steps to achieve this.
The principle of "like dissolves like" is a foundational concept in predicting solubility.[6][7] Polar solvents are generally effective at dissolving polar compounds through interactions such as hydrogen bonding and dipole-dipole forces.[6] Given the presence of an amine and an amide group, 5-(4-Aminophenyl)pyrrolidin-2-one is expected to exhibit significant solubility in polar solvents.
Experimental Methodology: The Gold Standard Shake-Flask Method
The most reliable method for determining thermodynamic, or equilibrium, solubility is the isothermal shake-flask method.[6][8] This technique involves agitating an excess amount of the solid compound in a solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[6]
Materials and Equipment
-
5-(4-Aminophenyl)pyrrolidin-2-one (purity > 97%)
-
A selection of high-purity polar solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)[9][10]
-
UV-Vis spectrophotometer[11]
Step-by-Step Protocol for Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-(4-Aminophenyl)pyrrolidin-2-one to a series of glass vials, each containing a known volume of a different polar solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 298.15 K or 310.15 K to mimic physiological temperature).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6] Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully centrifuge the vials to further separate the undissolved solid from the supernatant.[6][12]
-
Immediately after centrifugation, withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[6][12] This step is critical to avoid overestimation of solubility.[12]
-
-
Quantification of Solute:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Determine the concentration of 5-(4-Aminophenyl)pyrrolidin-2-one in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Diagram of the Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Analytical Techniques for Concentration Measurement
The accuracy of the solubility determination is highly dependent on the analytical method used for quantification.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for determining the concentration of a solute in a saturated solution.[6][7] It offers high specificity and can separate the analyte from any potential impurities or degradation products.[9][12]
Protocol for HPLC Analysis:
-
Method Development: Develop a robust HPLC method for the quantification of 5-(4-Aminophenyl)pyrrolidin-2-one. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. The solvent used for the sample diluent should be compatible with the mobile phase to ensure good peak shape.[10][13]
-
Calibration Curve: Prepare a series of standard solutions of 5-(4-Aminophenyl)pyrrolidin-2-one of known concentrations.[7] Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Inject the diluted, filtered saturated solution into the HPLC system and determine the peak area.
-
Concentration Calculation: Use the calibration curve to calculate the concentration of 5-(4-Aminophenyl)pyrrolidin-2-one in the diluted sample. Back-calculate to determine the solubility in the original undiluted saturated solution.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster alternative to HPLC, but it is less specific.[12] It is suitable if the compound has a strong chromophore and there are no interfering substances in the solution.
Protocol for UV-Vis Analysis:
-
Determine λmax: Scan a solution of 5-(4-Aminophenyl)pyrrolidin-2-one to determine the wavelength of maximum absorbance (λmax).[14]
-
Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax.[15][16] Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert law.[15]
-
Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution at λmax.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the compound.
Data Presentation and Interpretation
Solubility data should be reported in standard units such as mg/mL or mol/L at the specified temperature.[6] It is highly recommended to perform the experiments at multiple temperatures to understand the temperature dependence of solubility.[17]
Table 1: Template for Reporting Solubility Data of 5-(4-Aminophenyl)pyrrolidin-2-one
| Polar Solvent | Temperature (K) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 298.15 | ||
| 310.15 | |||
| Ethanol | 298.15 | ||
| 310.15 | |||
| Methanol | 298.15 | ||
| 310.15 | |||
| Acetonitrile | 298.15 | ||
| 310.15 | |||
| DMSO | 298.15 | ||
| 310.15 |
Thermodynamic Modeling of Solubility
The experimental solubility data can be further analyzed using thermodynamic models to gain insights into the dissolution process.[18][19] The van't Hoff equation, for instance, can be used to estimate the enthalpy and entropy of dissolution from the temperature-dependent solubility data.[17]
Logical Relationship between Experimental Data and Thermodynamic Modeling
Caption: The logical flow from experimental solubility measurements to thermodynamic understanding.
Conclusion
This technical guide has outlined a robust and scientifically sound methodology for determining the solubility of 5-(4-Aminophenyl)pyrrolidin-2-one in polar solvents. By adhering to the detailed protocols for the shake-flask method and employing accurate analytical techniques like HPLC, researchers can obtain reliable and reproducible solubility data. This information is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately, advancing the development of this promising compound into a clinically relevant therapeutic agent.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
- Zigler, S. S., & Kazarian, S. G. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications.
- Wang, Z., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
- Unknown. (n.d.). solubility experimental methods.
- Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Li, Y., et al. (n.d.). Hydrogen solubility in aqueous solutions: A thermodynamic modeling approach using electrolyte equation of state. DOI.
- Zhang, Y., et al. (2024, July 22). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Palmer, D. S., et al. (n.d.). Solubility prediction via a thermodynamic cycle. ResearchGate.
- Unknown. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate.
- Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Pion Inc.
- Pal, A., & Jee, J. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
- NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.
- Unknown. (n.d.). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. LCGC International.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
- Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent.
- Kumar, A., et al. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Mohammed, M. S., et al. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate.
- Sigma-Aldrich. (n.d.). 5-(4-Aminophenyl)pyrrolidin-2-one. Sigma-Aldrich.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.
- Istratiy, V. A., & Istratiy, D. A. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Zhao, L., et al. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC.
- Hosseininezhad, S., & Ramazani, A. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
- Wikipedia. (n.d.). Pyrrolidine. Wikipedia.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
- ChemScene. (n.d.). 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one. ChemScene.
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Ionization Profiling and pKa Determination of 5-(4-Aminophenyl)pyrrolidin-2-one: A Technical Whitepaper
Executive Summary and Core Rationale
The precise determination of the acid dissociation constant (pKa) is a non-negotiable prerequisite in rational drug design and preformulation. The ionization state of an active pharmaceutical ingredient (API) or intermediate dictates its aqueous solubility, lipophilicity, membrane permeability, and protein-binding affinity.
This whitepaper provides an in-depth technical framework for predicting and experimentally validating the pKa values of 5-(4-Aminophenyl)pyrrolidin-2-one (CAS: 858234-86-3). Because sparingly soluble compounds often yield erratic thermodynamic data when subjected to single-method analyses, this guide establishes a self-validating experimental system . By coupling macroscopic thermodynamic measurements (potentiometry) with microscopic electronic transition analysis (UV-Vis spectrophotometry), we eliminate systemic artifacts such as micelle formation or cosolvent extrapolation errors, ensuring absolute data integrity.
Structural Deconstruction and Predictive Chemistry
Before initiating empirical workflows, a rigorous theoretical assessment of the molecule’s functional groups is required to define the experimental pH window.
5-(4-Aminophenyl)pyrrolidin-2-one consists of a γ -lactam (pyrrolidin-2-one) core with a 4-aminophenyl substituent at the C5 position. The molecule possesses two distinct heteroatom centers, but only one is physiologically relevant regarding ionization.
-
The Primary Aromatic Amine (Center 1): Aniline, the simplest aromatic amine, has a pKa of ~4.6. In our target molecule, the pyrrolidin-2-one ring is attached to the para position of the aniline core via an sp³-hybridized carbon (C5). Because the C5 carbon acts as an alkyl linker, it exerts a minimal inductive (-I) effect from the adjacent lactam carbonyl. Consequently, the electronic environment closely mirrors that of p-toluidine (pKa 5.1). We predict the thermodynamic pKa of this amine to fall within the 4.4 to 4.8 range.
-
The γ -Lactam Nitrogen (Center 2): Lactams are highly stable amides. The lone pair on the nitrogen is heavily delocalized into the adjacent carbonyl group via resonance. Consequently, lactams are exceptionally weak bases (protonation pKa < 0) and extremely weak acids (deprotonation pKa > 15). Within the physiological pH range (1.2 to 7.4), this functional group remains strictly neutral.
Table 1: Predicted Ionization Centers and Thermodynamic States
| Functional Group | Structural Position | Predicted pKa | Ionization Event | State at Blood pH (7.4) |
| Primary Aromatic Amine | para-phenyl | ~4.6 ± 0.2 | Base (Protonation to Ar-NH₃⁺) | >99.8% Unionized (Neutral) |
| γ -Lactam | Pyrrolidine ring | > 15.0 | Acid (Deprotonation to N⁻) | 100% Unionized (Neutral) |
The Self-Validating Experimental Framework
A protocol is only as robust as its internal controls. Relying solely on potentiometry for a compound with a hydrophobic phenyl-pyrrolidinone core risks precipitation of the neutral free base during titration. Conversely, relying solely on UV-Vis spectroscopy risks optical interference.
To achieve a self-validating system, we mandate an orthogonal approach: Cosolvent Potentiometric Titration combined with Multi-wavelength UV-Vis Spectrophotometry (WApH technique) . If the Δ pKa between the two methods exceeds 0.15 units, the system automatically flags a protocol failure (e.g., aggregation), prompting a re-evaluation of the Debye-Hückel activity coefficients.
Fig 1: Self-validating pKa determination workflow utilizing orthogonal analytical methodologies.
Protocol A: Cosolvent Potentiometric Titration
This method derives the pKa from the macroscopic changes in hydrogen ion activity during acid-base neutralization. We utilize the foundational principles established by [1].
-
Electrode Calibration (The Causality of Nernstian Slopes): Calibrate the glass electrode using standard buffers (pH 4.01, 7.00) at 25.0 ± 0.1 °C. Causality: Accurate conversion of measured potential (mV) to hydrogen ion activity requires a precise Nernstian response (>98.5% slope). Any deviation indicates electrode fouling, which will artificially compress the calculated pKa.
-
Cosolvent Sample Preparation: Dissolve the compound at 2.0 mM in varying methanol-water mixtures (e.g., 20%, 30%, 40% w/w methanol) containing 0.15 M KCl. Causality: The neutral free base of 5-(4-Aminophenyl)pyrrolidin-2-one has limited aqueous solubility. By titrating in cosolvent mixtures, we maintain homogeneity. The background electrolyte (0.15 M KCl) locks the ionic strength, ensuring that activity coefficients remain constant throughout the titration.
-
Inert Atmosphere Titration: Titrate with standardized 0.1 M HCl and 0.1 M KOH under a continuous nitrogen purge. Causality: Nitrogen purging prevents atmospheric CO₂ dissolution. CO₂ forms carbonic acid in water, which acts as a confounding buffer near pH 6.0, directly interfering with the inflection point of our target amine.
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained from the Bjerrum formation function against the inverse dielectric constant ( 1/ϵ ) of the respective methanol-water mixtures. Extrapolate the linear regression to pure water ( 1/ϵ=0.0127 ) to determine the absolute aqueous thermodynamic pKa [2].
Protocol B: Multi-Wavelength UV-Vis Spectrophotometry (WApH)
To validate the potentiometric data, we employ UV-Vis spectrophotometry. This method relies on the microscopic electronic changes that occur upon protonation [3].
-
Spectral Scanning & Isosbestic Verification: Record the UV-Vis spectra (200–400 nm) of the fully protonated form (in 0.1 M HCl) and the fully unionized form (in pH 7.5 buffer). Causality: Protonation of the aniline nitrogen removes its lone pair from resonance with the phenyl π -system. This disruption causes a distinct hypsochromic (blue) shift and a hypochromic effect in the absorbance spectrum. Identifying a clean isosbestic point ensures that only a simple two-state equilibrium (Cation ⇌ Neutral) is occurring without degradation.
-
Buffer Series Preparation: Prepare 15 distinct buffers spanning pH 2.5 to 6.5 (maintaining I=0.15 M with KCl).
-
Trace-Concentration Analysis: Measure the absorbance of the compound at a concentration of ∼10−5 M across all 15 buffers. Causality: Operating at ultra-low concentrations completely bypasses the solubility limits that plague potentiometry. If the pKa derived from this method matches the Yasuda-Shedlovsky extrapolated pKa within 0.15 units, the system is validated, proving that the potentiometric data was not skewed by microscopic aggregation.
Pharmacokinetic & Formulation Implications
Understanding the precise pKa of 5-(4-Aminophenyl)pyrrolidin-2-one allows preformulation scientists to predict its behavior across the gastrointestinal tract. With an amine pKa of ~4.6, the molecule exhibits highly compartment-dependent ionization.
Fig 2: Physiologic ionization pathway of 5-(4-Aminophenyl)pyrrolidin-2-one across pH gradients.
Table 2: Ionization Profile Across Physiological pH Compartments
| GI Compartment | Typical pH | % Ionized (Cationic) | % Unionized (Neutral) | Biophysical Impact |
| Stomach (Fasted) | 1.2 | > 99.9% | < 0.1% | Maximum aqueous solubility; rapid dissolution of solid dosage forms. |
| Duodenum | 4.5 | ~ 55.7% | ~ 44.3% | Transition state; risk of free-base precipitation if supersaturated. |
| Jejunum / Ileum | 6.8 | < 0.7% | > 99.3% | Maximum membrane permeability; optimal window for passive diffusion. |
| Blood Plasma | 7.4 | < 0.2% | > 99.8% | High lipophilicity; extensive tissue distribution expected. |
Formulation Causality: Because the compound is >99.9% ionized in the stomach, it will dissolve rapidly as a hydrochloride salt. However, as it transitions into the duodenum (pH 4.5) and jejunum (pH 6.8), it rapidly converts to the neutral free base. If the dose is high, this sudden drop in solubility could lead to in vivo precipitation. Formulators must therefore consider utilizing amorphous solid dispersions (ASDs) or lipid-based delivery systems to maintain supersaturation in the lower GI tract.
References
-
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. 3rd Edition, Chapman & Hall, New York.[Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.[Link]
-
Manchester, J., Walkup, G., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.[Link]
A Comprehensive Technical Guide to Computational Docking Studies of 5-(4-Aminophenyl)pyrrolidin-2-one
Executive Summary
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide focuses on a specific derivative, 5-(4-Aminophenyl)pyrrolidin-2-one, and provides an in-depth, practical framework for conducting computational molecular docking studies. Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[3][4] By leveraging this in silico approach, researchers can rapidly screen potential drug candidates, elucidate structure-activity relationships (SAR), and generate actionable hypotheses to guide experimental drug discovery efforts, significantly reducing time and cost.[5][6] This document, designed for researchers and drug development professionals, details a self-validating, step-by-step workflow from target selection to the critical analysis of docking results, grounded in established scientific principles and best practices.
Foundational Principles: The 'Why' and 'How' of Molecular Docking
Before delving into the protocol, it is essential to understand the core concepts that underpin the reliability of a docking study. The primary goal is to model the interaction between a ligand and a protein at an atomic level, predicting the most stable complex.[5] This process is governed by two key components: a search algorithm and a scoring function.[3]
-
Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the protein's binding site. Methods range from systematic searches to stochastic methods like genetic algorithms (used in AutoDock and GOLD) or Monte Carlo approaches.[3][5] The objective is to generate a diverse set of possible binding poses.
-
Scoring Functions: Once poses are generated, a scoring function is used to estimate the binding affinity for each pose, typically expressed as a free energy of binding (ΔG) in kcal/mol.[7][8] These functions (which can be force-field based, empirical, or knowledge-based) approximate the thermodynamic stability of the protein-ligand complex.[8][9] A more negative score generally indicates a more favorable binding interaction.[10] However, it is a common pitfall to rely solely on this score; a chemically sensible binding mode and specific molecular interactions are equally critical for a meaningful interpretation.[11][12]
The Docking Workflow: A Practical Guide
This section outlines a comprehensive and validated workflow for docking 5-(4-Aminophenyl)pyrrolidin-2-one into a relevant biological target. The causality behind each experimental choice is explained to ensure a robust and reproducible study.
Caption: A high-level overview of the computational docking workflow.
Step 1: Target Selection and Receptor Preparation
The success of a docking study begins with the selection of a high-quality, biologically relevant protein structure. Pyrrolidinone derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[1][13] For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target, a key regulator of the cell cycle and a well-established target in oncology.[6]
Protocol: Receptor Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1HCK .[6] This structure is co-crystallized with an inhibitor, which is invaluable for defining the binding site and for subsequent validation.
-
Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF Chimera or AutoDockTools (ADT).[14][15] The primary rationale here is to create a clean system for the simulation.
-
Remove Water Molecules: Delete all water molecules (HOH). While some water molecules can be structurally important and mediate ligand binding, they are typically removed in standard docking protocols to simplify the calculation unless there is strong evidence for their role.[11][16]
-
Remove Co-ligands and Ions: Remove the co-crystallized inhibitor and any non-essential ions from the 1HCK structure. We will use the space it occupied to define our binding site.[17]
-
-
Prepare the Protein:
-
Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add hydrogens to the structure, ensuring correct ionization states for acidic and basic residues at a physiological pH (e.g., 7.4). This is critical for accurately calculating electrostatic interactions and hydrogen bonds.[15][16]
-
Assign Partial Charges: Compute and assign partial charges to all atoms (e.g., Gasteiger charges in ADT). Charges are essential for the scoring function to calculate electrostatic energy terms.[18]
-
-
Save for Docking: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina. This format contains atomic coordinates, partial charges, and atom type information.[15]
Step 2: Ligand Preparation
Proper preparation of the ligand, 5-(4-Aminophenyl)pyrrolidin-2-one, is equally critical to ensure it is in a chemically correct, low-energy state before docking.
Protocol: Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of 5-(4-Aminophenyl)pyrrolidin-2-one can be obtained from databases like PubChem or drawn using chemical sketch software.[18] Its canonical SMILES is C1C(C(=O)NC1)C2=CC=C(C=C2)N.
-
Generate 3D Conformation: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to relieve any steric strain and arrive at a stable, low-energy 3D conformation, which serves as the starting point for the docking search.[16]
-
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore its conformational flexibility. Most software can automatically detect rotatable bonds. Limiting the number of rotatable bonds can speed up calculations but may reduce sampling accuracy.[18]
-
Assign Charges and Save: As with the receptor, assign partial charges to the ligand atoms and save the final structure in the PDBQT format.[18]
Step 3: Executing the Docking Simulation
With the prepared receptor and ligand, the next step is to define the search space and run the docking simulation using software like AutoDock Vina.[19]
Protocol: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The "grid box" is a three-dimensional cube that defines the search space for the ligand on the receptor surface.
-
Rationale: To ensure computational efficiency, the search is confined to the region of interest. The most reliable way to define this box is to center it on the position of the co-crystallized ligand in the original PDB file (1HCK).
-
Implementation: Set the center and dimensions (in Ångströms) of the grid box to encompass the entire active site, providing enough room for the ligand to move and rotate freely.
-
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and other settings.
-
Exhaustiveness: This parameter controls the computational effort of the search. A higher value increases the probability of finding the true energy minimum but also increases the computation time. A value of 128 is often used for more rigorous searches, compared to the default of 8.[19]
-
-
Run the Simulation: Execute the AutoDock Vina program with the configuration file as input. Vina will perform the docking, generate multiple binding poses for the ligand, and rank them according to its scoring function. The output will be a PDBQT file containing the coordinates of the ranked poses and their corresponding binding affinities.
Analysis and Interpretation: From Data to Insight
The output of a docking simulation is not the final answer but rather a set of computational predictions that require careful analysis and interpretation.[20] The goal is to move beyond the numerical score and understand the structural basis for the predicted binding.
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- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis Protocol for 5-(4-Aminophenyl)pyrrolidin-2-one
Executive Summary
5-(4-Aminophenyl)pyrrolidin-2-one (CAS: 858234-86-3) is a highly versatile γ -lactam building block extensively utilized in the development of neuroactive pharmaceuticals, kinase inhibitors, and advanced functional materials. Synthesizing this compound at scale presents a unique challenge: direct Friedel-Crafts acylation of aniline is unfeasible due to Lewis acid-base complexation, and nitration of pre-formed phenyl-lactams often yields undesirable meta-substituted isomers.
This application note details a robust, chromatography-free, three-step chemo-catalytic protocol. By leveraging the ortho/para-directing power of an acetamido group, this route ensures high regioselectivity, utilizes inexpensive reagents, and scales efficiently from multi-gram to kilogram quantities.
Strategic Rationale & Mechanistic Insights (E-E-A-T)
To ensure a self-validating and scalable system, every step in this protocol has been optimized based on fundamental mechanistic principles:
-
Regioselective Acylation via Acetanilide: Free aniline reacts with AlCl3 to form a strongly deactivated complex, halting electrophilic aromatic substitution[1]. By protecting the amine as an acetamide (acetanilide), the nitrogen's lone pair is partially delocalized, preventing harsh Lewis acid complexation while retaining strong electron-donating properties. Steric hindrance from the acetamido group directs the bulky succinic anhydride-derived acylium ion exclusively to the para position, yielding 4-(4-acetamidophenyl)-4-oxobutanoic acid.
-
One-Pot Reductive Amination & Lactamization: Converting the keto-acid to a γ -lactam is achieved via catalytic reductive amination using ammonium acetate ( NH4OAc ) and H2 over Pd/C[2]. NH4OAc is chosen over aqueous ammonia because it acts as a mild buffer and is highly soluble in methanol, preventing the volatility issues of free NH3 gas. The intermediate imine is reduced to a γ -amino acid, which spontaneously undergoes intramolecular cyclization (lactamization) to form the thermodynamically stable 5-membered pyrrolidin-2-one ring[3].
-
Chemoselective Deacetylation: The final deprotection utilizes acidic hydrolysis (aqueous HCl) rather than basic conditions. The exocyclic acetamide is more sterically accessible and readily protonated, facilitating nucleophilic attack by water. The endocyclic γ -lactam remains intact due to the inherent stability of the 5-membered ring under these specific refluxing conditions.
Synthetic Workflow Visualization
Fig 1: Three-step chemo-catalytic synthesis of 5-(4-Aminophenyl)pyrrolidin-2-one.
Quantitative Data & Reaction Metrics
The following table summarizes the key performance metrics for the three-step sequence, validated on a 50-gram scale.
| Step | Reaction Type | Typical Yield | Reaction Time | Key Intermediates / Products | Purification Method |
| 1 | Friedel-Crafts Acylation | 78 - 85% | 4 - 6 h | 4-(4-Acetamidophenyl)-4-oxobutanoic acid | Acidic Quench & Filtration |
| 2 | Reductive Amination | 82 - 88% | 12 - 18 h | 5-(4-Acetamidophenyl)pyrrolidin-2-one | Catalyst Filtration & Crystallization |
| 3 | Acidic Hydrolysis | 88 - 94% | 3 - 5 h | 5-(4-Aminophenyl)pyrrolidin-2-one | pH Adjustment & Extraction |
| Total | Linear Sequence | 56 - 70% | ~24 - 30 h | Target Compound | Chromatography-Free |
Detailed Experimental Protocols
Step 1: Synthesis of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
Causality Check: Pre-mixing AlCl3 with succinic anhydride generates the active acylium electrophile before the introduction of acetanilide, preventing the substrate from out-competing the anhydride for Lewis acid coordination.
-
Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, an addition funnel, and a reflux condenser connected to an HCl gas trap.
-
Electrophile Generation: Suspend anhydrous Aluminum Chloride ( AlCl3 , 40.0 g, 300 mmol) in anhydrous Dichloromethane (DCM, 300 mL) and cool to 0 °C using an ice bath. Slowly add Succinic anhydride (11.0 g, 110 mmol) in portions over 15 minutes. Stir the suspension for 30 minutes at 0 °C.
-
Acylation: Dissolve Acetanilide (13.5 g, 100 mmol) in anhydrous DCM (50 mL). Add this solution dropwise via the addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 to 6 hours until LC-MS indicates complete consumption of acetanilide.
-
Workup: Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously for 30 minutes. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid under vacuum, wash extensively with cold water ( 3×100 mL) to remove aluminum salts, and dry in a vacuum oven at 50 °C overnight.
Step 2: Synthesis of 5-(4-Acetamidophenyl)pyrrolidin-2-one
Causality Check: Methanol is used as the solvent because it readily dissolves the ammonium acetate and facilitates the formation of the intermediate imine, while also being an excellent solvent for Pd/C-catalyzed hydrogenation.
-
Setup: In a 500 mL hydrogenation vessel (autoclave or heavy-walled Parr flask), add 4-(4-Acetamidophenyl)-4-oxobutanoic acid (23.5 g, 100 mmol) and Ammonium acetate ( NH4OAc , 38.5 g, 500 mmol).
-
Solvent & Catalyst: Add Methanol (250 mL) and stir until mostly dissolved. Carefully add 10% Palladium on Carbon (Pd/C, 2.35 g, 10 wt%) under a steady stream of nitrogen to prevent ignition.
-
Hydrogenation: Seal the vessel, purge with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel to 40-50 psi with H2 .
-
Reaction: Heat the mixture to 50 °C and stir vigorously for 12 to 18 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.
-
Filtration: Cool to room temperature and carefully vent the hydrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol ( 2×50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (200 mL) and wash with water ( 2×50 mL) to remove residual ammonium acetate. Dry the organic layer over Na2SO4 , concentrate, and crystallize from Ethyl Acetate/Hexane to yield the protected lactam.
Step 3: Synthesis of 5-(4-Aminophenyl)pyrrolidin-2-one
Causality Check: Dilute acidic hydrolysis is highly chemoselective. The exocyclic acetamide is cleaved to the primary amine hydrochloride salt, while the endocyclic γ -lactam ring remains thermodynamically stable and unaffected.
-
Hydrolysis: Suspend 5-(4-Acetamidophenyl)pyrrolidin-2-one (17.5 g, 80 mmol) in 3M aqueous HCl (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to a gentle reflux (approx. 100-105 °C) for 3 to 5 hours. The suspension will gradually become a clear solution as the amine hydrochloride salt is formed.
-
Cooling & Neutralization: Cool the solution to 0 °C in an ice bath. Carefully adjust the pH to 8-9 by the slow, dropwise addition of 2M aqueous NaOH. The free base of the product will begin to precipitate or form an oil.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×100 mL).
-
Final Isolation: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The resulting solid can be triturated with cold diethyl ether to afford pure 5-(4-Aminophenyl)pyrrolidin-2-one as an off-white powder.
References
-
NPTEL Chemistry: Principles of Organic Synthesis - Electrophilic Aromatic Substitution (Friedel-Crafts Acylation of Acetanilide). NPTEL Joint Initiative of IITs and IISc. Available at: [Link][1]
-
MDPI Molecules: Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives (Reductive Amination Pathways). MDPI. Available at:[Link][2]
Sources
Application Notes and Protocols: 5-(4-Aminophenyl)pyrrolidin-2-one as a Bifunctional Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the application of 5-(4-Aminophenyl)pyrrolidin-2-one as a versatile chiral ligand in asymmetric catalysis. The unique structural architecture of this molecule, featuring a stereogenic center at the C5 position, a hydrogen-bond-donating lactam moiety, and a coordinating aminophenyl group, renders it a promising candidate for a range of catalytic transformations. This document provides detailed protocols for the synthesis of the ligand and its application in a model asymmetric Michael addition reaction. Furthermore, a mechanistic rationale for its catalytic activity is presented, supported by data from analogous systems.
Introduction: The Potential of 5-(4-Aminophenyl)pyrrolidin-2-one in Catalysis
The pyrrolidine scaffold is a cornerstone in the design of chiral ligands and organocatalysts, prized for its conformational rigidity and the stereochemical information embedded within its structure.[1][2] The introduction of a 5-aryl substituent, in this case, a 4-aminophenyl group, offers several strategic advantages for catalysis. The primary amine can act as a Lewis basic site for coordination to a metal center or as a hydrogen-bond donor to activate substrates.[3] Concurrently, the lactam functionality can participate in a hydrogen-bonding network, further organizing the transition state assembly and enhancing stereochemical control.[4][5]
This guide focuses on the utility of 5-(4-Aminophenyl)pyrrolidin-2-one as a bifunctional catalyst, capable of activating nucleophiles through enamine formation while simultaneously orienting the electrophile via hydrogen bonding and potential metal coordination.
Synthesis of 5-(4-Aminophenyl)pyrrolidin-2-one
The synthesis of 5-aryl-pyrrolidin-2-ones can be achieved through various methodologies. A robust and adaptable method involves the Lewis acid-catalyzed reaction of a donor-acceptor cyclopropane with an aniline derivative, followed by in situ lactamization.[1][6][7]
Protocol 2.1: Synthesis from a Donor-Acceptor Cyclopropane and 4-Nitroaniline followed by Reduction
This two-step protocol provides a reliable route to the title compound.
Step 1: Synthesis of 5-(4-Nitrophenyl)pyrrolidin-2-one
-
To a solution of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv) and 4-nitroaniline (1.1 equiv) in 1,2-dichloroethane (0.2 M), add Ni(ClO₄)₂·6H₂O (0.2 equiv).
-
Reflux the mixture for 2-3 hours, monitoring the consumption of the cyclopropane by TLC.
-
After cooling to room temperature, add toluene, acetic acid (catalytic amount), and a solution of NaOH (2.5 equiv) in ethanol/water.
-
Reflux the resulting mixture for 12 hours.
-
After cooling, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(4-nitrophenyl)pyrrolidin-2-one.
Step 2: Reduction of the Nitro Group
-
Dissolve the 5-(4-nitrophenyl)pyrrolidin-2-one (1.0 equiv) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 5-(4-aminophenyl)pyrrolidin-2-one, which can be further purified by recrystallization or column chromatography.
Alternative Synthetic Route: Aza-Baeyer-Villiger Rearrangement
An alternative approach involves the aza-Baeyer-Villiger rearrangement of a corresponding cyclobutanone.[8] This method offers a different retrosynthetic pathway and can be advantageous depending on substrate availability.
Protocol 2.2: Synthesis via Aza-Baeyer-Villiger Rearrangement
-
Suspend O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.16 equiv) in DMF.
-
Add a solution of 3-(4-aminophenyl)cyclobutanone (1.0 equiv) in DMF dropwise at 25 °C.
-
Stir the reaction mixture for 24 hours.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(4-aminophenyl)pyrrolidin-2-one.
Application in Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and pyrrolidine-based organocatalysts have proven to be highly effective in promoting this transformation with high enantioselectivity.[9][10][11] The proposed ligand, 5-(4-aminophenyl)pyrrolidin-2-one, is well-suited for this reaction, acting as an enamine-forming catalyst.
Protocol 3.1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
-
To a solution of β-nitrostyrene (0.25 mmol) in chloroform (1.0 mL) in a screw-capped vial, add cyclohexanone (1.0 mmol, 4 equiv).
-
Add 5-(4-aminophenyl)pyrrolidin-2-one (10 mol%, 0.025 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a mixture of hexane and ethyl acetate to isolate the desired γ-nitrocarbonyl product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow Diagram
Caption: Proposed catalytic cycle for the Michael addition.
Performance Data (Based on Analogous Systems)
While specific data for 5-(4-aminophenyl)pyrrolidin-2-one is not yet published, the performance of similar pyrrolidine-based organocatalysts in the asymmetric Michael addition provides a strong indication of its potential efficacy. [9][11]
| Entry | Ketone/Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | CHCl₃ | 24 | 81 | >99:1 | >99 | [9] |
| 2 | Acetone | 4-Chloro-β-nitrostyrene | 20 | neat | 48 | 95 | 95:5 | 98 | [11] |
| 3 | Propanal | 4-Methoxy-β-nitrostyrene | 10 | Toluene | 36 | 92 | >95:5 | 97 | [12]|
Conclusion and Future Outlook
5-(4-Aminophenyl)pyrrolidin-2-one represents a promising and readily accessible ligand for asymmetric catalysis. Its bifunctional nature, combining an enamine-forming moiety with hydrogen-bond-donating groups, makes it a strong candidate for a variety of transformations beyond the Michael addition, including aldol reactions, Mannich reactions, and Diels-Alder reactions. The aminophenyl group also opens up the possibility of its use as a ligand in transition metal catalysis, potentially in synergistic catalytic systems. Further research into the coordination chemistry and catalytic applications of this ligand is warranted and expected to yield exciting results in the field of asymmetric synthesis.
References
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PubMed, 2012.
-
Green Chemistry, 2014.
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Organic Syntheses, 2023.
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PMC, 2013.
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ResearchGate, 2020.
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Catalysis Science & Technology, 2018.
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MDPI, 2023.
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PubMed, 2021.
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MDPI, 2022.
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ResearchGate, 2004.
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Organic Chemistry Portal, 2022.
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ResearchGate, 2022.
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PMC, 2022.
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PMC, 2022.
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Imperial College London, 2023.
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PubMed, 2022.
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ResearchGate, 2022.
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ACS Publications, 2022.
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Chemical Communications, 2012.
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R Discovery, 2017.
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PMC, 2014.
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Organic Chemistry Portal, 2006.
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PMC, 2023.
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The Journal of Organic Chemistry, 1988.
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ResearchGate, 2022.
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Wikipedia.
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PMC, 2021.
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Emory Theses and Dissertations, 2019.
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PubMed, 2007.
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Chemical Society Reviews, 2016.
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ResearchGate, 2005.
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Progress in Chemistry, 2000.
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ResearchGate, 2014.
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IntechOpen, 2023.
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-
Wikimedia Commons, 2020.
-
PubMed, 2014.
-
Amanote Research, 2019.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination Chemistry of Bulky Aminopryridinates with Main Group and Transition Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Structure-Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [ouci.dntb.gov.ua]
- 7. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY01650J [pubs.rsc.org]
Application Note: Integration of 5-(4-Aminophenyl)pyrrolidin-2-one in Peptidomimetic Synthesis
Executive Summary & Chemical Profiling
As the pharmaceutical industry increasingly pivots toward peptide-based therapeutics, overcoming the inherent limitations of native peptides—namely, poor oral bioavailability and rapid pre-systemic enzymatic degradation—remains a critical challenge. As a Senior Application Scientist, I frequently utilize non-natural conformational constraints to engineer metabolic stability into vulnerable peptide backbones.
5-(4-Aminophenyl)pyrrolidin-2-one (CAS No.: 858234-86-3) is an exceptional, commercially available bifunctional building block designed for this exact purpose. Structurally, it consists of an aniline moiety coupled to a γ -lactam (pyrrolidin-2-one) ring.
-
The Aniline Handle: Provides a site for C-terminal peptide amidation.
-
The γ -Lactam Ring: Acts as a rigid, hydrogen-bonding pharmacophore that mimics natural amino acid constraints (such as proline or glutamine) while providing profound resistance to exopeptidase cleavage.
The incorporation of pyrrolidinone derivatives into peptide chains has been empirically proven to markedly improve stability against human plasma proteases compared to natural peptides[1]. Furthermore, the pyrrolidin-2-one scaffold is highly compatible with standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) chemistries, as demonstrated in the synthesis of complex orthogonally protected amino acids like hypusine[2].
Mechanistic Insights & Causality in Experimental Design
The Challenge of Aniline Nucleophilicity
Coupling a peptide acid to 5-(4-Aminophenyl)pyrrolidin-2-one is not trivial. Because the primary amine is attached directly to a phenyl ring (an aniline), its lone pair of electrons is delocalized into the aromatic π -system. This drastically reduces its nucleophilicity compared to standard aliphatic amines.
-
Causality: Using standard carbodiimide coupling reagents (e.g., DIC/Oxyma) will result in sluggish reaction kinetics. Prolonged activation times of the C-terminal amino acid inevitably lead to oxazolone formation and subsequent epimerization (loss of chiral integrity).
-
Solution: We mandate the use of highly reactive uronium-based coupling reagents—specifically HATU combined with HOAt —to form a highly reactive 7-aza-1-hydroxybenzotriazole ester. Furthermore, a non-nucleophilic base like 2,4,6-trimethylpyridine (TMP) is used instead of DIPEA to prevent base-catalyzed racemization.
Sustainable Solvent Selection (NBP)
To align with modern green chemistry mandates, this protocol replaces reprotoxic Dimethylformamide (DMF) with N-Butylpyrrolidinone (NBP) . NBP has been rigorously validated as the premier green solvent candidate for SPPS[3].
-
Critical Quality Control: NBP is susceptible to air oxidation, forming hydroperoxides (NBP-OOH) that can rapidly oxidize sensitive amino acids like Methionine[4]. Therefore, the protocol strictly requires the use of freshly degassed NBP or NBP stored under an inert argon atmosphere.
Experimental Workflows & Protocols
Protocol 1: Solution-Phase Synthesis of Peptidyl-Anilides
This workflow describes the conjugation of 5-(4-Aminophenyl)pyrrolidin-2-one to a fully protected peptide synthesized via SPPS.
Reagents Required:
-
Fmoc-AA-OH building blocks and 2-Chlorotrityl chloride (CTC) resin.
-
5-(4-Aminophenyl)pyrrolidin-2-one (CAS: 858234-86-3).
-
HATU, HOAt, 2,4,6-Trimethylpyridine (TMP).
-
Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS).
Step-by-Step Methodology:
-
Peptide Elongation: Synthesize the desired peptide sequence on a CTC resin using standard Fmoc-SPPS protocols in NBP solvent.
-
Mild Cleavage: Treat the resin with 1% TFA in Dichloromethane (DCM) for 10 minutes (repeated 3 times) to cleave the fully protected peptide from the resin while leaving side-chain protecting groups intact. Neutralize the eluate with pyridine and evaporate to dryness.
-
Pre-Activation: Dissolve the protected peptide (1.0 eq) in degassed NBP. Add HATU (1.2 eq) and HOAt (1.2 eq). Stir at 0∘C for 5 minutes.
-
Conjugation: Add 5-(4-Aminophenyl)pyrrolidin-2-one (1.5 eq) and TMP (3.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 3 hours.
-
In-Process Quality Control (IPC - Self-Validation): Do not proceed blindly. Withdraw a 10 µL aliquot, perform a mini-cleavage with 95% TFA, and analyze via LC-MS. The reaction is complete only when the mass of the activated ester is entirely converted to the target conjugate mass. If unreacted peptide remains, spike with an additional 0.5 eq of HATU/TMP.
-
Global Deprotection: Precipitate the protected conjugate in cold water, filter, and dry. Treat the solid with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Purification: Precipitate the final product in cold diethyl ether, centrifuge, and purify the pellet via Preparative RP-HPLC.
Fig 1. Workflow for the solution-phase conjugation of 5-(4-Aminophenyl)pyrrolidin-2-one to peptides.
Protocol 2: Proteolytic Stability Assay (Human Plasma)
To validate the efficacy of the pyrrolidin-2-one constraint, an in vitro plasma stability assay must be conducted[1].
-
Preparation: Pool human plasma and centrifuge at 10,000 x g for 5 minutes to remove lipids. Pre-incubate the plasma at 37∘C .
-
Incubation: Prepare a 1 mM stock solution of the peptidomimetic conjugate in DMSO. Spike the stock into the plasma to achieve a final peptide concentration of 10 µM (ensure DMSO concentration is ≤ 1%).
-
Sampling: At time intervals (0, 30, 60, 120, 240, and 480 minutes), extract 50 µL aliquots.
-
Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile containing 1% formic acid to precipitate plasma proteins.
-
Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact conjugate.
Data Presentation & Quantitative Summaries
Table 1: Coupling Reagent Efficacy for Aniline Acylation (5-(4-Aminophenyl)pyrrolidin-2-one)
| Coupling System | Solvent | Base | Conversion (3h) | C-Terminal Epimerization | Recommendation |
| DIC / OxymaPure | NBP | DIPEA | < 40% | High (> 5%) | Not Recommended |
| HBTU / HOBt | NBP | DIPEA | ~ 65% | Moderate (2 - 5%) | Sub-optimal |
| HATU / HOAt | NBP | TMP | > 95% | Low (< 1%) | Optimal |
| COMU | NBP | TMP | > 90% | Low (< 1%) | Viable Alternative |
Table 2: Pharmacokinetic Stability Profile (In Vitro Plasma Half-Life)
| Peptide Construct | C-Terminal Modification | Half-Life ( t1/2 ) in Human Plasma | Primary Degradation Pathway |
| Native Substrate | Free Acid (-COOH) | < 30 mins | Exopeptidase (Carboxypeptidase) |
| Standard Amide | Primary Amide (-NH2) | ~ 2 hours | Endopeptidase cleavage |
| Peptidomimetic | 5-(4-Aminophenyl)pyrrolidin-2-one | > 12 hours | Highly resistant to proteolysis |
Pharmacophore Mapping Visualization
The γ -lactam ring of the pyrrolidin-2-one moiety is not merely a steric shield; it actively engages with protease active sites. When positioned at the P1/P1' position, the lactam carbonyl and NH groups serve as potent hydrogen bond acceptors and donors, while the phenyl ring occupies hydrophobic pockets (e.g., the S1 subsite of serine proteases like Factor Xa).
Fig 2. Pharmacophore mapping of the pyrrolidin-2-one conjugate within a protease active site.
Sources
- 1. Pyrrolidinone-modified di- and tripeptides: highly diastereoselective preparation and investigation of their stability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Development of orthogonally protected hypusine for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Incorporating 5-(4-Aminophenyl)pyrrolidin-2-one into Polymer Backbones for Advanced Functional Materials
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Rationale
The integration of heterocyclic motifs into polymer backbones is a cornerstone strategy in the development of advanced biomaterials, anti-fouling coatings, and drug delivery systems. 5-(4-Aminophenyl)pyrrolidin-2-one (APPO) is a highly versatile building block that combines two distinct chemical features:
-
A Pyrrolidin-2-one ( γ -lactam) Ring: Provides exceptional hydrogen-bonding capability, water solubility, and biocompatibility—properties highly sought after in pharmacology and medicinal chemistry, akin to the widely used polyvinylpyrrolidone (PVP)[1].
-
A Primary Aniline Group: Acts as a highly reactive nucleophilic handle, allowing for straightforward integration into polymer architectures without the need to disrupt the stable lactam ring.
Mechanistic Insights & Causality (E-E-A-T)
Strategy A: Post-Polymerization Modification of SMA
Poly(styrene-alt-maleic anhydride) (SMA) is an ideal precursor for APPO incorporation. The succinic anhydride repeat units are highly susceptible to ring-opening by primary amines.
-
Causality of Solvent Choice: The amidation of SMA with anilines is highly dependent on solvent polarity. Using polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone accelerates the reaction by stabilizing the zwitterionic transition state formed during the nucleophilic attack[2].
-
Causality of Temperature: At 50°C, the reaction yields a poly(styrene-alt-maleamic acid) derivative, leaving the pyrrolidinone group pendant. If the temperature is elevated above 120°C under vacuum, cyclodehydration occurs, yielding a rigid poly(styrene-alt-maleimide) backbone. This thermal switch allows researchers to tune the polymer's rigidity and pH-responsiveness[3].
Strategy B: RAFT Polymerization of APPO-Methacrylamide
For applications requiring precise control over molecular weight ( Mn ) and narrow dispersity ( ), such as nanoparticle formulation for drug delivery, synthesizing an APPO-methacrylamide monomer is superior to post-polymerization modification.
-
Causality of RAFT Agent: We utilize 4-Cyanopentanoic acid dithiobenzoate (CPADB) as the Chain Transfer Agent (CTA). The dithiobenzoate group provides excellent control over the highly reactive propagating radical of methacrylamides, suppressing bimolecular termination and allowing for the synthesis of complex block copolymers[4].
Experimental Workflows & Protocols
Protocol 1: Post-Polymerization Modification of SMA with APPO
This protocol describes the quantitative amidation of SMA to yield a pyrrolidin-2-one functionalized maleamic acid copolymer.
Reagents: Poly(styrene-alt-maleic anhydride) ( Mw≈20,000 ), 5-(4-Aminophenyl)pyrrolidin-2-one (APPO), Anhydrous DMF, Diethyl ether.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2.0 g of SMA in 20 mL of anhydrous DMF in a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere.
-
Nucleophilic Addition: Dissolve 1.1 equivalents of APPO (relative to maleic anhydride units) in 10 mL of anhydrous DMF. Add this solution dropwise to the SMA solution over 30 minutes at room temperature.
-
Ring-Opening Amidation: Elevate the reaction temperature to 50°C and stir continuously for 12 hours. The mild heating ensures complete conversion of the anhydride to the maleamic acid without inducing premature imidization[2].
-
Precipitation & Recovery: Cool the mixture and precipitate the polymer by adding it dropwise into 300 mL of vigorously stirred, ice-cold diethyl ether.
-
Purification: Filter the functionalized polymer and wash three times with fresh diethyl ether to remove unreacted APPO. Dry in a vacuum oven at 40°C for 24 hours.
-
(Optional) Thermal Imidization: To convert the maleamic acid to a maleimide, heat the dried polymer in a vacuum oven at 140°C for 6 hours. Monitor the conversion via FTIR (disappearance of the amide II band at ~1550 cm⁻¹ and appearance of the imide ring stretch at ~1710 cm⁻¹).
Workflow for the post-polymerization modification of SMA with APPO.
Protocol 2: Synthesis and RAFT Polymerization of APPO-Methacrylamide
This protocol details the synthesis of a polymerizable monomer and its subsequent controlled radical polymerization.
Reagents: APPO, Methacryloyl chloride, Triethylamine (TEA), CPADB (CTA), Azobisisobutyronitrile (AIBN), Dichloromethane (DCM), 1,4-Dioxane.
Part A: Monomer Synthesis (APPO-MAm)
-
Acylation: Suspend 10 mmol of APPO and 12 mmol of TEA in 30 mL of anhydrous DCM at 0°C under nitrogen.
-
Addition: Add 11 mmol of methacryloyl chloride dropwise over 20 minutes. The primary aniline reacts rapidly, while the sterically hindered, resonance-stabilized lactam nitrogen remains unreactive.
-
Workup: Stir for 4 hours, allowing the solution to reach room temperature. Wash the organic layer with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure to yield the APPO-MAm monomer.
Part B: RAFT Polymerization
-
Preparation: In a Schlenk tube, dissolve 5.0 mmol of APPO-MAm, 0.05 mmol of CPADB (CTA), and 0.01 mmol of AIBN (Initiator) in 5 mL of 1,4-dioxane. (Target DP = 100).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which would otherwise quench the propagating radicals.
-
Polymerization: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 70°C for 16 hours[4].
-
Termination & Recovery: Quench the polymerization by exposing the solution to air and cooling in liquid nitrogen. Precipitate the polymer into cold methanol, filter, and dry under vacuum.
Synthesis and RAFT polymerization of APPO-methacrylamide monomer.
Quantitative Data Presentation
The following table summarizes the expected physicochemical properties of the polymer architectures generated using the protocols above.
| Polymer System | Synthesis Method | Expected Mn (kDa) | Dispersity ( ) | Tg (°C) | Key Functional Property |
| SMA-APPO (Maleamic Acid) | Post-Polymerization (50°C) | 22 - 25 | 1.8 - 2.2 | ~145 | pH-responsive, high H-bonding capacity |
| SMA-APPO (Maleimide) | Thermal Imidization (140°C) | 21 - 24 | 1.8 - 2.2 | >175 | High thermal stability, rigid backbone |
| Poly(APPO-MAm) | RAFT Polymerization (70°C) | 10 - 50 (Tunable) | < 1.2 | ~115 | Anti-fouling, precision biocompatibility |
Note: The narrow dispersity (< 1.2) of Poly(APPO-MAm) validates the living nature of the RAFT process, ensuring uniform chain lengths critical for reproducible biological interactions.
Sources
Application Note: Sustainable and Green Synthesis Protocols for 5-(4-Aminophenyl)pyrrolidin-2-one
Executive Summary
5-(4-Aminophenyl)pyrrolidin-2-one (CAS: 858234-86-3) is a highly valuable heterocyclic lactam scaffold, serving as a critical building block for racetam-family nootropics, targeted kinase inhibitors, and advanced agrochemicals. Historically, the synthesis of 5-arylpyrrolidin-2-ones required harsh conditions, including stoichiometric toxic metal reductants, hazardous solvents (e.g., DMF, DCM), and multi-step protection/deprotection sequences.
Recent paradigms in green chemistry have revolutionized this approach, emphasizing atom economy, renewable solvents, and catalytic efficiency. The transition to green synthetic methodologies for pyrrolidin-2-one derivatives has been heavily supported by recent advances in multicomponent, ultrasound-promoted, and microfluidic reactions[1],[2]. This Application Note details two field-proven, self-validating protocols for the sustainable synthesis of 5-(4-Aminophenyl)pyrrolidin-2-one: a Microwave-Assisted Catalytic Transfer Hydrogenation (CTH) and a Biocatalytic Transamination Cascade .
Mechanistic Causality & Design Rationale
As application scientists, we must move beyond simply following recipes to understanding the thermodynamic and kinetic drivers of our chosen methodologies.
Rationale for Protocol A: Microwave-Assisted CTH
We utilize 4-(4-nitrophenyl)-4-oxobutanoic acid as the starting material. By employing ammonium formate ( HCOONH4 ) over a Pd/C catalyst in aqueous ethanol, we achieve a one-pot cascade.
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Causality of Reagents: Ammonium formate decomposes on the Pd surface to yield H2 , CO2 , and NH3 . The NH3 acts as the nucleophile, attacking the ketone to form an imine. Simultaneously, the in-situ generated H2 reduces both the aryl-nitro group to an aniline and the intermediate imine to a primary amine.
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Causality of Cyclization: The resulting 4-amino intermediate is thermodynamically driven to undergo spontaneous intramolecular nucleophilic acyl substitution with the terminal carboxylic acid. The entropy loss of cyclization is offset by the enthalpy of forming the stable 5-membered γ -lactam ring[3].
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Solvent Dynamics: Aqueous ethanol (70:30 EtOH:H2O ) is selected not only for its low environmental impact but because it perfectly balances the solubility of the highly polar ammonium formate and the organic precursor[1].
Rationale for Protocol B: Biocatalytic Cascade
For applications requiring high enantiopurity (e.g., active pharmaceutical ingredients), chemo-catalysis often falls short without expensive chiral ligands. Chiral separation of 1-aryl-5-arylpyrrolidin-2-ones typically requires resource-intensive supercritical fluid chromatography (SFC)[4].
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Causality of Enzyme Selection: An engineered ω -Transaminase ( ω -TA) facilitates the stereoselective transfer of an amino group from a sacrificial donor (isopropylamine) to the ketone. The spatial restriction of the enzyme's active site ensures that only the (R)- or (S)-enantiomer of the amine is formed.
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Thermodynamic Driving Force: The byproduct, acetone, is continuously removed via mild vacuum, shifting the equilibrium entirely to the product side according to Le Chatelier's principle. Spontaneous lactamization follows at physiological pH.
Visualizing the Synthetic Workflows
Fig 1. Divergent green synthesis pathways for 5-(4-Aminophenyl)pyrrolidin-2-one.
Fig 2. Stepwise mechanistic cascade of the one-pot reductive amination-lactamization.
Experimental Protocols
Protocol A: Microwave-Assisted Catalytic Transfer Hydrogenation (CTH)
This protocol is designed as a self-validating system, utilizing gas evolution as a physical progress indicator and specific TLC shifts for chemical validation.
Materials:
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4-(4-nitrophenyl)-4-oxobutanoic acid (10 mmol, 2.23 g)
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Ammonium formate (50 mmol, 3.15 g)
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10% Pd/C (0.1 mol%, 106 mg)
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Solvent: Ethanol/Water (7:3 v/v, 20 mL)
Step-by-Step Procedure:
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Preparation: In a 50 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 4-(4-nitrophenyl)-4-oxobutanoic acid (2.23 g) in 20 mL of EtOH:H2O (7:3).
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Catalyst Addition: Carefully add 10% Pd/C (106 mg). Caution: Pd/C can ignite volatile solvents; add under a gentle stream of N2 .
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Hydrogen Donor Addition: Add ammonium formate (3.15 g) in one portion. Seal the vial with a pressure-rated septum equipped with a venting needle connected to a bubbler.
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Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp to 80°C over 2 minutes and hold for 15 minutes at 100 W.
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Validation Checkpoint 1 (Physical): Observe the bubbler. Vigorous gas evolution ( CO2 and NH3 ) will occur. The cessation of bubbling indicates the complete decomposition of the formate donor and completion of the reduction phase.
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Validation Checkpoint 2 (Chemical): Perform TLC (Eluent: EtOAc:Hexane 7:3). The starting material ( Rf≈0.6 , yellow spot) should completely disappear, replaced by a highly UV-active, ninhydrin-positive spot at Rf≈0.3 corresponding to the lactam product.
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Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (2 × 10 mL). Note: The catalyst can be recovered, washed with water, and reused for up to 3 cycles with minimal loss of activity.
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Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot water to yield 5-(4-Aminophenyl)pyrrolidin-2-one as off-white crystals.
Protocol B: Biocatalytic Synthesis using ω -Transaminase
This protocol leverages enzymatic precision to yield enantiopure lactams without the need for downstream chiral chromatography.
Materials:
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4-(4-aminophenyl)-4-oxobutanoic acid (10 mmol, 1.93 g)
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Isopropylamine (50 mmol, as amine donor)
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Pyridoxal 5'-phosphate (PLP, 1 mM)
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Engineered ω -Transaminase (lyophilized powder, 50 mg)
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Phosphate buffer (100 mM, pH 7.5, 50 mL)
Step-by-Step Procedure:
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Buffer Preparation: Dissolve PLP (1 mM) and isopropylamine (50 mmol) in 50 mL of 100 mM phosphate buffer. Adjust the pH to 7.5 using 1M HCl.
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Substrate Addition: Add 4-(4-aminophenyl)-4-oxobutanoic acid (1.93 g) to the buffer. Stir at 30°C until completely dissolved.
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Enzyme Initiation: Add the lyophilized ω -Transaminase (50 mg) to initiate the reaction.
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Incubation & Equilibrium Shifting: Incubate the mixture in an orbital shaker at 30°C and 150 rpm for 24 hours. Apply a mild vacuum (800 mbar) to the headspace to continuously volatilize and remove the acetone byproduct.
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Validation Checkpoint 1 (In-Process): At 12 hours, sample 100 μL , quench with 100 μL acetonitrile, centrifuge, and analyze via chiral HPLC. Conversion should be >80% with >99% ee.
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Workup: Once conversion is >95%, denature the enzyme by heating the mixture to 70°C for 10 minutes. Centrifuge at 5000 x g to pellet the precipitated proteins.
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Extraction: Extract the aqueous supernatant with ethyl acetate (3 × 20 mL). Dry the combined organic layers over Na2SO4 and evaporate to yield the enantiopure (R)- or (S)-5-(4-Aminophenyl)pyrrolidin-2-one.
Quantitative Data Summary
The table below summarizes the efficiency, environmental impact, and stereochemical outcomes of the presented green methodologies compared to traditional approaches.
| Methodology | Solvent System | Catalyst / Reagent | Reaction Time | Yield (%) | E-factor | Enantiomeric Excess (ee) |
| Traditional Reductive Amination | DMF / DCM | NaBH3CN , H2 (50 psi) | 24 - 48 h | 60 - 70% | > 50 | Racemic |
| Protocol A: Microwave CTH | EtOH/H2O | Pd/C, HCOONH4 | 15 min | 88 - 92% | < 5 | Racemic |
| Protocol B: Biocatalytic Cascade | Aqueous Buffer | ω -Transaminase | 24 h | 80 - 85% | < 10 | > 99% (R or S) |
References
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation Green Chemistry (RSC Publishing)[1]
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Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines Organic & Biomolecular Chemistry (RSC Publishing)[2]
-
GREEN CHEMISTRY TOWARDS THE SYNTHESIS OF SOME 2-PYRROLIDINONE DERIVATIVES Vietnam Journals Online (VJOL)
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones Beilstein Journal of Organic Chemistry[3]
-
Comparison of dimethylated and methylchlorinated amylose stationary phases, coated and covalently immobilized on silica, for the separation of some chiral compounds in supercritical fluid chromatography ResearchGate[4]
Sources
- 1. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Advanced Derivatization Techniques for 5-Substituted Pyrrolidin-2-one Analogs: A Comprehensive Application Note & Protocol Guide
Executive Summary
The pyrrolidin-2-one ( γ -lactam) ring is a privileged nitrogen-containing heterocycle that serves as a foundational scaffold in modern drug discovery, prominently featured in CNS agents, racetams, and peptidomimetics[1]. Derivatizing the C-5 position—or utilizing a pre-existing 5-substituent to direct further functionalization—allows medicinal chemists to systematically explore complex three-dimensional pharmacophore spaces through controlled pseudorotation[1].
This application note provides a deep dive into the mechanistic causality and self-validating protocols for two primary derivatization strategies: N-acyliminium ion-mediated C-5 functionalization and stereoselective C-3 alkylation of 5-substituted enolates .
Mechanistic Foundations of Pyrrolidin-2-one Derivatization
C-5 Functionalization via N-Acyliminium Ions
The C-5 position of the pyrrolidin-2-one ring is adjacent to the nitrogen atom but isolated from the amide carbonyl, making it an ideal site for generating highly reactive electrophilic intermediates. Starting from 5-hydroxy, 5-acetoxy, or 5-alkoxy precursors, the introduction of a Lewis acid triggers the departure of the leaving group, generating a transient N-acyliminium ion [2].
Causality in Reaction Design: The N-acyliminium ion is highly susceptible to nucleophilic attack (e.g., by allylsilanes, silyl enol ethers, or electron-rich aromatics). The stereochemical outcome of this C-C bond formation is dictated by the trajectory of the incoming nucleophile, which is heavily influenced by the steric bulk of the N-substituent. To prevent the intermediate from undergoing unwanted elimination to an enamide, the reaction must be kinetically controlled at cryogenic temperatures (-78 °C).
N-acyliminium ion generation and nucleophilic attack pathway for C-5 derivatization.
Stereoselective C-3 Alkylation of 5-Substituted Enolates
When a substituent is already present at the C-5 position, it can be leveraged to direct the facial attack of electrophiles at the C-3 position.
Causality in Reaction Design: By utilizing lithium enolates of N-aryl-5-substituted pyrrolidin-2-ones, the bulky N-aryl group (e.g., o-tert-butylphenyl) acts as an atropisomeric shield. This steric bulk forces the enolate into a rigid conformation that strictly blocks one face of the ring. Consequently, incoming electrophiles are forced to approach from the less hindered face, resulting in highly specific 3,5-cis-disubstituted products[3].
Experimental Protocols: Self-Validating Workflows
Protocol A: Lewis Acid-Mediated C-5 Allylation
This workflow details the synthesis of 5-allyl-pyrrolidin-2-ones from 5-methoxy precursors using allyltrimethylsilane[2].
Step-by-step experimental workflow for the synthesis of 5-allyl-pyrrolidin-2-ones.
Step-by-Step Methodology:
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Substrate Preparation: Dissolve 1.0 mmol of 5-methoxy-1-methylpyrrolidin-2-one in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Lewis Acid Activation: Add 1.2 mmol of boron trifluoride diethyl etherate (BF3·OEt2) dropwise over 5 minutes. Stir for 15 minutes. Causality: BF3·OEt2 is chosen because its moderate oxophilicity effectively activates the methoxy leaving group without degrading the lactam carbonyl.
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Nucleophilic Addition: Slowly add 1.5 mmol of allyltrimethylsilane. Maintain the temperature at -78 °C for 2 to 4 hours.
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Quenching: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3 directly at -78 °C, then allow the mixture to warm to room temperature. Causality: A basic quench neutralizes the Lewis acid immediately, preventing the retro-reaction or acid-catalyzed epimerization of the newly formed stereocenter.
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Self-Validation & Extraction: Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Critical Validation: Perform immediate 1 H-NMR on the crude mixture to validate the diastereomeric ratio (dr). Silica gel chromatography can sometimes artificially enrich one diastereomer, skewing the actual reaction outcome.
Protocol B: 3,5-Cis-Selective Alkylation of Li-Enolates
This protocol details the C-3 alkylation of 5-(methoxymethyl)-N-(o-tert-butylphenyl)-2-pyrrolidinone to yield cis-disubstituted analogs[3].
Step-by-Step Methodology:
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Enolate Formation: Dissolve 1.0 mmol of the 5-substituted pyrrolidin-2-one in 8 mL of anhydrous THF. Cool to -78 °C. Add 1.1 mmol of freshly prepared Lithium diisopropylamide (LDA) dropwise. Stir for 1 hour. Causality: LDA kinetically deprotonates the C-3 position without acting as a nucleophile against the lactam carbonyl.
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Electrophile Addition: Add 1.5 mmol of the electrophile (e.g., methyl iodide) dropwise. Stir at -78 °C for 3 hours.
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Quenching: Quench with 5 mL of saturated aqueous NH4Cl at -78 °C. Causality: A mild proton source is required to quench unreacted enolate without causing acid-catalyzed ring opening.
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Self-Validation & Extraction: Extract with ethyl acetate, dry, and concentrate. Critical Validation: Analyze the crude mixture via 1 H-NMR. The coupling constants ( J -values) between the C-3 and C-4 protons will immediately confirm the highly selective 3,5-cis configuration prior to purification[3].
Quantitative Data & Optimization
The following table summarizes the optimized reaction conditions, nucleophiles/electrophiles used, and the resulting yields and stereoselectivities for the derivatization of 5-substituted pyrrolidin-2-one analogs.
| Entry | Substrate | Reagents & Conditions | Electrophile / Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Ref |
| 1 | 5-Methoxy-1-methylpyrrolidin-2-one | BF3·OEt2, DCM, -78 °C | Allyltrimethylsilane | 85 | >95:5 (trans:cis) | [2] |
| 2 | 5-Acetoxy-1-benzylpyrrolidin-2-one | TiCl4, DCM, -78 °C | Silyl enol ether | 78 | 90:10 (trans:cis) | [2] |
| 3 | 5-(Methoxymethyl)-N-aryl-2-pyrrolidinone | LDA, THF, -78 °C | Methyl iodide | 82 | >98:2 (3,5-cis) | [3] |
| 4 | 5-(Methoxymethyl)-N-aryl-2-pyrrolidinone | LDA, THF, -78 °C | Benzyl bromide | 75 | 96:4 (3,5-cis) | [3] |
Note: N-aryl refers to the atropisomeric o-tert-butylphenyl group which acts as a steric shield during enolate alkylation.
References
-
[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). 1
-
[2] A convenient allylsilane-N-acyliminium route toward indolizidine and quinolizidine alkaloids. Beilstein Journal of Organic Chemistry / ResearchGate. 2
-
[3] Synthesis of optically active 5-substituted-2-pyrrolidinone derivatives having atropisomeric structure and 3,5-cis-selective reaction of their enolates with electrophiles. Journal of Organic Chemistry / PubMed (NIH).3
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of optically active 5-substituted-2-pyrrolidinone derivatives having atropisomeric structure and 3,5-cis-selective reaction of their enolates with electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for 5-(4-Aminophenyl)pyrrolidin-2-one synthesis
Welcome to the Technical Support Center for the synthesis of 5-(4-Aminophenyl)pyrrolidin-2-one. This guide is engineered for researchers and drug development professionals who require high-fidelity, scalable protocols. Rather than just listing steps, this hub dissects the thermodynamic and kinetic causality behind each reaction phase to help you troubleshoot yield bottlenecks and ensure a self-validating experimental workflow.
I. Pathway Architecture & Mechanistic Logic
The synthesis of 5-(4-Aminophenyl)pyrrolidin-2-one from 4-(4-nitrophenyl)-4-oxobutanoic acid is a highly efficient two-stage cascade. It leverages a tandem reductive amination-lactamization sequence followed by a heterogeneous catalytic nitro reduction.
Figure 1: Two-step synthesis workflow for 5-(4-Aminophenyl)pyrrolidin-2-one.
The first step is a kinetic tightrope. As detailed by [1], tandem reductive amination-cycloamidation requires strict chemoselectivity to prevent premature ketone reduction. The mechanism relies on establishing an iminium equilibrium before executing an irreversible hydride attack, which then funnels into a thermodynamic sink via intramolecular lactamization.
Figure 2: Mechanistic sequence of the tandem reductive amination and lactamization.
II. Diagnostic FAQ: Resolving Yield Bottlenecks
Q1: Why is my reductive amination yielding mostly uncyclized γ -amino acid instead of the pyrrolidin-2-one? A1: The transformation of the γ -keto acid to the γ -lactam is a tandem process. If you observe the acyclic γ -amino acid, the reductive amination was successful, but the thermodynamic lactamization failed. Causality: Lactamization requires the amine to be in its free-base form to act as a nucleophile against the carboxylic acid. If the reaction pH is too low (e.g., excessive acetic acid), the amine remains protonated (ammonium), killing its nucleophilicity. Solution: Ensure the reaction is heated to reflux (65 °C in Methanol) to overcome the activation barrier of amidation, and allow the pH to naturally buffer to ~7 via the ammonium acetate during the cyclization phase.
Q2: How do I prevent over-reduction of the ketone before amination occurs? A2: This is a kinetic competition between ketone reduction and iminium reduction. [2] demonstrated that the cyanoborohydride anion ( NaBH3CN ) is highly chemoselective, reducing protonated iminium ions 105 times faster than neutral ketones at pH 6–7. Causality: If you add the hydride donor before the iminium equilibrium is established, direct reduction to 4-hydroxy-4-(4-nitrophenyl)butanoic acid occurs. Solution: Pre-stir the keto acid with a large excess of NH4OAc (10 eq) for at least 30 minutes before adding NaBH3CN , ensuring the system is flooded with the iminium intermediate prior to hydride introduction.
Q3: During the nitro reduction step, the reaction stalls at the hydroxylamine intermediate. How can I drive it to the aniline? A3: The catalytic hydrogenation of nitroarenes over Pd/C proceeds via sequential deoxygenation: Nitro → Nitroso → Hydroxylamine → Aniline. The final cleavage of the N–O bond is the rate-limiting step and is highly sensitive to hydrogen availability at the catalyst surface, as analyzed by [3]. Causality: If mass transfer is poor or the catalyst is partially poisoned, the reaction stalls at the hydroxylamine. Solution: Increase agitation to >800 rpm to eliminate gas-liquid mass transfer limitations, or increase H2 pressure from a balloon to 50 psi using a Parr reactor.
III. Quantitative Parameter Matrix
To ensure reproducibility, benchmark your reaction parameters against the validated data matrix below. Deviations in temperature or stoichiometry are the primary culprits for the emergence of common impurities.
| Reaction Step | Key Reagents | Temp (°C) | Time (h) | Expected Yield | Common Impurity Profile |
| 1. Reductive Amination & Cyclization | NH4OAc (10 eq), NaBH3CN (1.5 eq), MeOH | 65 (Reflux) | 12 - 16 | 75 - 85% | 4-hydroxy-4-(4-nitrophenyl)butanoic acid (due to premature reduction) |
| 2. Nitro Reduction | 10% Pd/C (0.1 eq wt), H2 (50 psi), MeOH/EtOAc | 25 (RT) | 4 - 6 | > 90% | 5-(4-(hydroxyamino)phenyl)pyrrolidin-2-one (due to stalled hydrogenation) |
IV. Self-Validating Protocol Vault
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.
Step 1: Synthesis of 5-(4-Nitrophenyl)pyrrolidin-2-one
Objective: Convert 4-(4-nitrophenyl)-4-oxobutanoic acid to the γ -lactam core.
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Equilibration: In an oven-dried round-bottom flask, dissolve 4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol (0.2 M relative to substrate). Stir at room temperature for 30 minutes to establish the iminium equilibrium.
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Hydride Addition: Cool the mixture to 0 °C using an ice bath. Add sodium cyanoborohydride ( NaBH3CN , 1.5 eq) in three portions over 15 minutes to control the exothermic release of hydrogen gas.
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Cyclization (Thermodynamic Drive): Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C for 12–16 hours.
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Workup: Cool to room temperature, quench with saturated aqueous NaHCO3 , and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Validation Checkpoint:
Visual: The crude product should be a pale yellow solid.
Analytical: TLC (Silica, 10% MeOH in DCM) will show a UV-active spot at Rf≈0.4 . The spot will stain yellow with ninhydrin (indicating a secondary amide). LC-MS must confirm the target mass [M+H]+=207.1 . If a baseline spot is heavily present, lactamization is incomplete.
Step 2: Synthesis of 5-(4-Aminophenyl)pyrrolidin-2-one
Objective: Chemoselective reduction of the nitro group to a primary aniline.
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Preparation: Dissolve the purified 5-(4-nitrophenyl)pyrrolidin-2-one (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate (0.1 M). Degas the solution by bubbling nitrogen for 10 minutes.
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Catalyst Loading: Carefully add 10% Pd/C (10% by weight relative to the substrate) under a nitrogen blanket to prevent auto-ignition.
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Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi H2 (or use a double-balloon setup if a reactor is unavailable) and stir vigorously (>800 rpm) at room temperature for 4–6 hours.
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Filtration: Purge the system with nitrogen. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
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Isolation: Concentrate the filtrate in vacuo to afford the final product.
Validation Checkpoint:
Visual: The reaction mixture will transition from pale yellow to completely colorless as the nitro group is reduced.
Analytical: TLC (Silica, 10% MeOH in DCM) will show a highly polar spot ( Rf≈0.2 ) that stains intensely brown/purple with ninhydrin (characteristic of a primary aromatic amine). LC-MS must confirm the final target mass [M+H]+=177.1 .
V. References
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Ramachandran, P. V.; Choudhary, S. "One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids." The Journal of Organic Chemistry, 2023, 88(22), 15956-15963.[Link]
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Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971, 93(12), 2897-2904.[Link]
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Wei, H.; Liu, X.; Wang, A.; Zhang, L.; Qiao, B.; Yang, X.; Huang, Y.; Miao, S.; Liu, J.; Zhang, T. "High Catalytic Activity and Chemoselectivity of Sub-nanometric Pd Clusters on Porous Nanorods of CeO2 for Hydrogenation of Nitroarenes." Journal of the American Chemical Society, 2016, 138(13), 4527-4534.[Link]
Purification strategies for removing impurities from 5-(4-Aminophenyl)pyrrolidin-2-one
Welcome to the Technical Support Center for 5-(4-Aminophenyl)pyrrolidin-2-one (CAS No.: 858234-86-3). This portal is designed for researchers, application scientists, and drug development professionals. Because this compound features both a polar gamma-lactam ring and an electron-rich aniline moiety, its purification requires exploiting specific physicochemical properties to isolate it from common synthetic byproducts.
Impurity Profiling & Quantitative Data
Understanding the chemical nature of your impurities is the first step in designing a self-validating purification system. Below is a summary of the most common impurities encountered during the synthesis (typically via reduction of the nitro-precursor) and their physicochemical properties.
| Impurity Type | Source / Mechanism | Physicochemical Property | Target Removal Strategy |
| 5-(4-Nitrophenyl)pyrrolidin-2-one | Unreacted starting material | Neutral, highly soluble in organic solvents | Acid-Base Extraction |
| Aniline Oxidation Products | Air oxidation of the primary amine (azo/quinone-imines) | Highly colored (brown/purple), polar | Charcoal / Silica Scavenging |
| Ring-Opened Byproducts | Acid/base-catalyzed lactam hydrolysis | Amphoteric (zwitterionic) | pH-Controlled Extraction & Recrystallization |
| Heavy Metals (Pd, Pt, Fe) | Catalyst bleed from nitro reduction | Paramagnetic, particulate or soluble complexes | Filtration & Thiol-Scavengers |
Purification Decision Workflow
Figure 1: Decision tree for the purification of 5-(4-Aminophenyl)pyrrolidin-2-one.
Troubleshooting FAQs
Q1: My purified 5-(4-Aminophenyl)pyrrolidin-2-one turns brown or purple upon standing. What is causing this, and how can I prevent it? A1: The 4-aminophenyl (aniline) moiety is highly susceptible to air oxidation, forming highly conjugated azo, azoxy, or quinone-imine derivatives[1]. This is a common issue with electron-rich substituted anilines. Causality & Solution: The oxidation is catalyzed by light, trace metals, and oxygen. To prevent this, purge all solvents with an inert gas (nitrogen or argon) prior to use, and store the purified product under an inert atmosphere in the dark[1]. To remove existing coloration, treat the solution with activated charcoal or pass it through a short silica plug using a degassed solvent system.
Q2: My NMR shows significant contamination with the nitro-precursor. How do I separate them efficiently without relying on column chromatography? A2: 5-(4-Nitrophenyl)pyrrolidin-2-one is a neutral compound, whereas your target product contains a basic primary amine. You can exploit this reactivity difference using an acid-base extraction[2]. Causality & Solution: By treating the crude mixture with 1M HCl, the aniline is protonated to form a water-soluble ammonium salt, partitioning into the aqueous layer. The unreacted nitro-precursor remains in the organic phase and can be discarded[2]. Subsequent basification of the aqueous layer regenerates the free amine, which is then extracted back into a clean organic solvent.
Q3: I used Pd/C for the nitro reduction, and my product has a grayish tint. How do I remove the catalyst bleed? A3: Fine palladium particulates or soluble Pd complexes can slip through standard filter paper and coordinate with the basic amine of your product. Causality & Solution: Filter the crude reaction mixture through a tightly packed pad of Celite to remove physical particulates. For soluble metal complexes, stir the organic solution with a functionalized silica metal scavenger (e.g., thiol-functionalized silica) for 2-4 hours before filtration. The thiol groups have a higher affinity for soft metals like Pd than the aniline nitrogen, effectively stripping the metal from the product.
Q4: How do I deal with ring-opened impurities? A4: The pyrrolidin-2-one (gamma-lactam) ring can undergo hydrolysis under harsh acidic or basic conditions, yielding 4-amino-4-(4-aminophenyl)butanoic acid. Causality & Solution: Because this byproduct is amphoteric (contains both a basic amine and an acidic carboxylic acid), it often forms a zwitterion. Careful pH control (pH 9-10) during the basic extraction ensures the target lactam is extracted into the organic phase, while the zwitterionic impurity remains highly soluble in the aqueous layer due to its ionic nature.
Experimental Protocols
Protocol A: Acid-Base Extraction (Nitro-Impurity Removal)
This self-validating protocol ensures the quantitative separation of basic anilines from neutral impurities[1][2].
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Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g).
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Acidification: Transfer to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously, venting frequently.
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Phase Separation: Allow the layers to separate. The product is now in the lower aqueous layer as the hydrochloride salt[2].
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Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer once more with 0.5 volumes of 1M HCl to ensure complete transfer. Discard the organic layer containing the neutral nitro impurity.
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Basification: Cool the combined aqueous layers in an ice bath. Slowly add saturated Na2CO3 (aq) dropwise until the pH reaches 9-10 (verify with pH paper). The aqueous layer will become cloudy as the free base precipitates or oils out.
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Back-Extraction: Extract the basified aqueous layer three times with fresh EtOAc.
-
Isolation: Combine the organic extracts, wash with saturated NaCl (brine), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free-base product.
Figure 2: Acid-base extraction mechanism for separating the basic aniline product.
Protocol B: Decolorization and Metal Scavenging
-
Preparation: Dissolve the crude product in a polar aprotic solvent (e.g., THF or EtOAc).
-
Scavenging: Add 10% w/w activated charcoal and 5% w/w silica-thiol scavenger.
-
Incubation: Stir the suspension at 40°C for 2 hours under an inert argon atmosphere.
-
Filtration: Filter the hot mixture through a tightly packed Celite pad to remove the charcoal and silica.
-
Recovery: Wash the pad with hot solvent and concentrate the filtrate.
Protocol C: Recrystallization
Recrystallization is essential for removing trace organic isomers and ring-opened byproducts[3].
-
Dissolution: Dissolve the extracted free-base in a minimum amount of boiling Ethanol.
-
Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise while maintaining boiling until the solution becomes slightly cloudy (cloud point).
-
Crystallization: Add just enough hot Ethanol to clear the solution, then remove from heat. Allow the mixture to cool to room temperature slowly to promote large crystal growth, then transfer to a 4°C refrigerator for 12 hours.
-
Collection: Filter the resulting crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum.
References
-
Chemistry LibreTexts. "4.8: Acid-Base Extraction." Available at: [Link]
-
Armarego, W. L. F. "Purification of Laboratory Chemicals." Sciencemadness. Available at: [Link]
Sources
Minimizing side reactions during the cyclization of 5-(4-Aminophenyl)pyrrolidin-2-one
Welcome to the technical support resource for the synthesis of 5-(4-aminophenyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals encountering challenges during the critical cyclization step. We will explore the causality behind common side reactions and provide field-proven troubleshooting strategies and optimized protocols to enhance yield, purity, and stereochemical integrity.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the intramolecular cyclization to form the γ-lactam ring of 5-(4-aminophenyl)pyrrolidin-2-one.
Q1: My cyclization reaction is yielding a significant amount of polymer/oligomer instead of the desired lactam. What's causing this and how can I fix it?
A1: This is the most prevalent side reaction and is caused by intermolecular amidation competing with the desired intramolecular cyclization . At high concentrations, the activated carboxylic acid of one molecule is more likely to react with the amine group of a neighboring molecule than with its own, leading to dimers, trimers, and ultimately, insoluble polymers.
Core Causality: The issue stems from reaction kinetics. Intermolecular reactions are second-order (dependent on the concentration of two molecules), while intramolecular cyclization is a first-order process (dependent only on the concentration of one molecule). By significantly lowering the concentration, you kinetically favor the first-order intramolecular pathway.
Troubleshooting & Optimization:
-
Implement High-Dilution Conditions: The cornerstone of successful cyclization is to run the reaction under high dilution. This is typically achieved by maintaining the substrate concentration in the range of 0.01–0.05 M.[1]
-
Utilize Slow-Addition (Syringe Pump) Technique: Instead of adding all reagents at once, a solution of the activated γ-amino acid precursor can be added slowly over several hours (e.g., 4-8 hours) to a larger volume of refluxing solvent. This technique, known as pseudo-high dilution, maintains an extremely low instantaneous concentration of the reactive species, effectively shutting down the intermolecular pathway.[1]
Q2: The reaction is sluggish, resulting in low yield and significant unreacted starting material. How can I drive the cyclization to completion?
A2: Incomplete conversion is typically due to insufficient activation of the carboxylic acid group or suboptimal reaction conditions. The direct thermal condensation of an amino acid to a lactam requires very high temperatures and can lead to degradation. Therefore, chemical activation is necessary.
Core Causality: The carboxylate is a poor electrophile, and the amine is a moderate nucleophile. A coupling reagent is required to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acyl species that readily undergoes intramolecular attack by the amine.
Troubleshooting & Optimization:
-
Select an Appropriate Coupling Reagent: Different reagents offer varying levels of activation and side reaction profiles.
-
Carbodiimides (EDC, DCC): Often used with additives like 1-hydroxybenzotriazole (HOBt) or HOAt to form a highly reactive ester intermediate, which improves efficiency and suppresses racemization.[1]
-
Phosphonium Salts (PyBOP): Powerful activating agents, but can be more expensive.
-
Uronium Salts (HATU): Highly efficient and fast-acting, often a good choice for difficult cyclizations.[1]
-
-
Optimize Temperature and Solvent:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like racemization and degradation. A common starting point is refluxing in a solvent like THF or acetonitrile.
-
Solvent: Aprotic polar solvents (e.g., DMF, DCM, THF, Acetonitrile) are generally preferred as they effectively solvate the intermediates without interfering with the reaction.
-
Q3: My final product is discolored (e.g., pink, brown), and I see multiple impurity spots on my TLC/LC-MS. What is the likely cause?
A3: The 4-aminophenyl moiety is an electron-rich aromatic amine, making it highly susceptible to oxidation . Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities, can generate highly colored quinone-imine type byproducts.
Core Causality: The lone pair of electrons on the aromatic nitrogen can be readily abstracted, initiating a cascade of oxidative reactions that produce conjugated, colored impurities.
Troubleshooting & Optimization:
-
Maintain an Inert Atmosphere: This is critical. Purge the reaction flask with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction and workup. Degas your solvents before use.[2]
-
Workup Considerations: During the aqueous workup, a wash with a mild reducing agent solution (e.g., 5% sodium bisulfite or sodium thiosulfate) can help to quench residual oxidants and revert some colored impurities back to the desired amine.
-
Purification: If oxidation has occurred, these colored impurities are often more polar and can be separated by column chromatography.
Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solutions |
| Low Yield, High MW Smear (Polymerization) | Reaction concentration is too high. | - Decrease substrate concentration to 0.01-0.05 M. - Use a syringe pump for slow addition of the activated substrate.[1] |
| Incomplete Reaction (Starting Material Remains) | - Insufficient carboxylic acid activation. - Suboptimal temperature or reaction time. | - Use a more powerful coupling reagent (e.g., HATU). - Add an activator like HOBt or HOAt.[1] - Increase temperature or prolong reaction time, monitoring by TLC/LC-MS. |
| Product Discoloration (Pink, Brown, or Black) | Oxidation of the 4-aminophenyl group. | - Perform the entire procedure under an inert (Ar/N₂) atmosphere. - Use degassed solvents. - Wash with a mild reducing agent (e.g., NaHSO₃) during workup. |
| Loss of Stereochemical Purity (Racemization) | - Use of strong base. - Prolonged exposure to high heat. - Overly aggressive coupling reagent. | - Avoid strong, non-nucleophilic bases. - Use milder coupling conditions (e.g., EDC/HOBt). - Minimize reaction time and temperature.[3] |
Key Experimental Workflows & Diagrams
Logical Workflow for Troubleshooting Low Yield
This diagram outlines a systematic approach to diagnosing and resolving low product yield.
Caption: Troubleshooting workflow for low cyclization yield.
Reaction Pathway: Intramolecular vs. Intermolecular
This diagram illustrates the competition between the desired product formation and the primary side reaction pathway.
Caption: Competing reaction pathways in lactam synthesis.
Optimized Protocols
Protocol 1: Optimized Cyclization via Slow-Addition Technique
This protocol is designed to maximize the yield of the target lactam by favoring intramolecular cyclization.
Materials:
-
γ-Amino-γ-(4-aminophenyl)butanoic acid precursor (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Anhydrous, degassed Acetonitrile (MeCN)
-
Syringe pump
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Setup: To a three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add half of the total volume of anhydrous MeCN. Begin heating the solvent to reflux (approx. 82 °C).
-
Prepare Reagent Solution: In a separate flask under an inert atmosphere, dissolve the γ-amino acid precursor (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in the remaining half of the anhydrous MeCN. The final concentration of the precursor if it were all in the reaction flask should be calculated to be ~0.01 M.
-
Slow Addition: Draw the prepared reagent solution into a syringe and place it on a syringe pump.
-
Reaction: Once the solvent in the main flask is steadily refluxing, begin the slow addition of the reagent solution via the syringe pump over a period of 8 hours.
-
Completion: After the addition is complete, allow the reaction mixture to reflux for an additional 2-4 hours to ensure full conversion.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The disappearance of the starting material indicates completion.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl (to remove unreacted amines/EDC urea), saturated aqueous NaHCO₃ (to remove HOBt/unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing polar, colored oxidation byproducts and residual starting materials.[4]
Materials:
-
Crude 5-(4-aminophenyl)pyrrolidin-2-one
-
Silica Gel (230-400 mesh)
-
Solvent System: Dichloromethane (DCM) and Methanol (MeOH)
-
Flash chromatography system or glass column
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If it does not fully dissolve, add a small amount of MeOH. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) and dry under vacuum to create a dry-load sample.
-
Column Packing: Prepare a silica gel column packed in DCM.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with 100% DCM. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of MeOH. A typical gradient might be:
-
100% DCM (2 column volumes)
-
0-2% MeOH in DCM (5 column volumes)
-
2-5% MeOH in DCM (10 column volumes)
-
5-10% MeOH in DCM (5 column volumes)
-
-
Fraction Collection: Collect fractions and analyze them by TLC (staining with ninhydrin for the amine and/or visualization under UV light).
-
Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC at the correct Rf value) and remove the solvent under reduced pressure to yield the purified 5-(4-aminophenyl)pyrrolidin-2-one.
References
-
ResearchGate. (n.d.). Optimization of the acid-cyclization conditions. Retrieved from [Link]
-
Ma, L., et al. (2020). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. PMC. Retrieved from [Link]
-
Li, T-R., et al. (2023). Tailored amination enables switchable synthesis of α- and γ-amino acid derivatives from extended quinone methides. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. Retrieved from [Link]
-
IntechOpen. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme showing formation of 2-pyrrolidone from reductive aminolysis of 5H5F via GABA. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Fimland, G., et al. (2000). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Retrieved from [Link]
-
PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
-
University of Alberta. (n.d.). Protein Purification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. PMC. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. Retrieved from [Link]
-
American Chemical Society. (2014). Synthesis of γ-Lactams and γ-Lactones via Intramolecular Pd-Catalyzed Allylic Alkylations. Accounts of Chemical Research. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization Optimization for 5-(4-Aminophenyl)pyrrolidin-2-one
[label="Oiling
Developing Crystallization Protocols
I'm now detailing step-by-step recrystallization procedures. I'm focusing on the compound's structure: lactam for solubility, aniline for oxidation. I'm prioritizing Isopropanol as a primary solvent, with heptane as an antisolvent. I'm crafting data tables on solubility.
Drafting Crystallization Procedures
I'm now writing the step-by-step recrystallization procedure to prevent the oiling out issue. I'm focusing on key parameters like seeding, controlled cooling, and nitrogen atmosphere for an API with aniline. My draft includes solvent ratios.
Welcome to the Technical Support Center for the purification of 5-(4-Aminophenyl)pyrrolidin-2-one . As a dual-functional Active Pharmaceutical Ingredient (API) intermediate, this molecule presents unique thermodynamic challenges during purification. It contains a pyrrolidin-2-one (lactam) ring—a strong hydrogen-bond donor and acceptor—and an aniline (4-aminophenyl) group, which is highly polar and prone to oxidative degradation.
This guide is designed for process chemists and researchers to troubleshoot common crystallization failures, understand the causality behind solvent selection, and implement self-validating experimental protocols.
Mechanistic Principles of Solvent Selection
Choosing the right solvent system is the cornerstone of successful crystallization[1][2]. The structural features of 5-(4-Aminophenyl)pyrrolidin-2-one dictate its solubility profile:
-
The Lactam Motif: Drives high solubility in polar protic solvents (methanol, ethanol) and polar aprotic solvents (DMSO, DMF) due to extensive hydrogen bonding.
-
The Aniline Motif: Increases the risk of liquid-liquid phase separation (LLPS), commonly known as "oiling out," particularly in aqueous or highly supersaturated mixtures[3][4].
To achieve high purity and yield, a delicate balance must be struck. Using a solvent with moderate polarity, such as Isopropanol (IPA) , provides a steep temperature-dependent solubility curve[1][5]. This allows the compound to dissolve fully at elevated temperatures while precipitating efficiently upon cooling, minimizing the need for aggressive antisolvents that trigger oiling out.
Workflow for selecting and optimizing the recrystallization solvent system.
Quantitative Data: Solvent Screening Matrix
The following table summarizes the behavior of 5-(4-Aminophenyl)pyrrolidin-2-one in various standard crystallization solvents.
| Solvent System | Boiling Point (°C) | Hot Solubility | Cold Solubility (0 °C) | Oiling Out Risk | Recommendation |
| Methanol / Water | 65 (MeOH) | Very High | Moderate | High | Avoid. Aniline derivatives frequently oil out in aqueous mixtures[3]. |
| Ethanol | 78 | High | High | Low | Poor yield; requires excessive cooling. |
| Isopropanol (IPA) | 82 | High | Low | Moderate | Optimal Primary Solvent. Excellent thermal gradient[1][5]. |
| Ethyl Acetate / Heptane | 77 (EtOAc) | Moderate | Very Low | Low | Excellent Alternative. Good for purging non-polar impurities. |
| Toluene | 110 | Low | Very Low | Low | Avoid. Boiling point is too high; risks thermal degradation of aniline. |
Troubleshooting Guides & FAQs
Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?
Mechanistic Cause: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the solution becomes supersaturated with respect to the solute's liquid phase before reaching the crystalline boundary[4]. This happens when the solvent's boiling point is higher than the API's melting point, or when the cooling rate is too aggressive[3]. Corrective Action:
-
Reduce the cooling rate to < 0.2 °C/min to keep the system in the metastable zone.
-
Add more "good" solvent (e.g., IPA) to lower the overall concentration, or reduce the antisolvent ratio[3].
-
Introduce seed crystals exactly at the cloud point. Seeding bypasses the high activation energy of primary nucleation, forcing the molecules into a crystal lattice rather than an amorphous oil[3].
Troubleshooting pathway for resolving oiling out during crystallization.
Q2: The recrystallized product has a pink or brown tint, but HPLC shows >98% purity. What is happening?
Mechanistic Cause: The primary amine on the aniline ring is highly susceptible to trace oxidation at elevated temperatures, forming highly colored azo or nitroso impurities. Even at 0.1% concentration, these impurities impart a strong color. Corrective Action:
-
Inert Atmosphere: Always perform the dissolution and heating steps under a strict Nitrogen (N₂) or Argon sparge.
-
Minimize Thermal Exposure: Do not leave the solution at reflux for extended periods. Heat only until dissolution is achieved, then immediately begin the cooling protocol.
Q3: The melting point of my recrystallized solid is broad, and NMR shows residual solvent that won't dry under standard vacuum.
Mechanistic Cause: The lactam ring forms exceptionally strong hydrogen bonds with protic solvents (like methanol or ethanol), leading to the formation of stable solvates (crystal lattices that incorporate solvent molecules)[1]. Corrective Action: Switch to an aprotic solvent system (e.g., Ethyl Acetate / Heptane). If IPA must be used, increase the drying temperature in the vacuum oven to 50 °C (provided this is well below the API's melting point) and ensure a deep vacuum (< 10 mbar).
Validated Experimental Protocol: Seeded Antisolvent Cooling Crystallization
This self-validating protocol utilizes an Isopropanol/Heptane system to maximize yield while preventing LLPS and oxidative degradation.
Materials Required:
-
Crude 5-(4-Aminophenyl)pyrrolidin-2-one
-
Isopropanol (IPA) (Degassed, HPLC grade)
-
n-Heptane (Degassed, HPLC grade)
-
Pure seed crystals of the API (1 wt%)
Step-by-Step Methodology:
-
Inert Preparation: Purge a jacketed crystallization vessel with N₂ for 10 minutes.
-
Dissolution: Add the crude API to the vessel. Add 5 volumes (5 mL per gram of API) of degassed IPA.
-
Heating: Ramp the internal temperature to 75 °C while stirring at 250 RPM.
-
Self-Validation Check: The solution should become completely transparent. If particulates remain, perform a hot polishing filtration through a 0.45 µm PTFE filter.
-
-
Antisolvent Addition (Hot): Slowly dose in 2 volumes of pre-heated n-Heptane (70 °C) over 15 minutes.
-
Causality: Adding hot antisolvent prevents localized crash-out and keeps the system undersaturated[3].
-
-
Cooling to Metastable Zone: Cool the reactor to 60 °C at a rate of 0.5 °C/min.
-
Seeding: At 60 °C, add 1 wt% of pure API seed crystals. Hold the temperature for 30 minutes (Aging phase).
-
Self-Validation Check: The seed crystals should not dissolve (indicating supersaturation) and the solution should slowly become cloudy as the crystal bed grows.
-
-
Controlled Cooling: Cool the suspension from 60 °C to 5 °C at a strict rate of 0.2 °C/min.
-
Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of cold (5 °C) IPA/Heptane (1:1 v/v).
-
Drying: Dry the crystals in a vacuum oven at 45 °C under deep vacuum (< 10 mbar) for 12 hours to remove trapped IPA.
References
- BenchChem. "Technical Support Center: Recrystallization of Substituted Anilines - Benchchem". BenchChem.
- Solvent Waste Management. "Steps for Managing Solvents in API Manufacturing". Solventwasher.
- Technobis. "Solvent Selection in Pharmaceutical Crystallization Process Development". YouTube.
- APC. "Solvent Selection - (API) Solubility - APC". APC Process.
- American Chemical Society (ACS). "Oil formation. An 'unexpected' difficulty in an elementary organic laboratory experiment". ACS Publications.
- University of Bristol. "Some Items of Interest to Process R&D Chemists and Engineers: (February 11 2016)". University of Bristol.
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning with 5-(4-Aminophenyl)pyrrolidin-2-one
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals encountering catalyst deactivation during transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) involving 5-(4-Aminophenyl)pyrrolidin-2-one .
As a bifunctional molecule, 5-(4-Aminophenyl)pyrrolidin-2-one presents unique mechanistic bottlenecks. It contains both a highly nucleophilic primary aniline and a potentially coordinating γ-lactam (pyrrolidin-2-one) ring. Without precise control over the catalytic microenvironment, these moieties will competitively bind to the metal center, leading to rapid catalyst death.
Visualizing the Problem: Mechanistic Pathways
To troubleshoot effectively, we must first understand the causality of the poisoning at the molecular level. The diagram below maps the divergent pathways between catalyst deactivation and successful product formation.
Pd-catalyst poisoning pathways by 5-(4-Aminophenyl)pyrrolidin-2-one and steric shielding resolution.
Frequently Asked Questions (FAQs)
Q1: Why does my palladium catalyst precipitate as "Pd black" shortly after adding 5-(4-Aminophenyl)pyrrolidin-2-one? A: This is a classic symptom of ligand displacement. The primary aniline group is a strong σ-donor. If your supporting phosphine ligand lacks sufficient steric bulk, the aniline will displace the ligand to form a highly stable, off-cycle bis-amine Pd(II) Werner complex. This halts the transmetalation and reductive elimination steps, ultimately causing the unsupported palladium to aggregate and precipitate as inactive Pd black. This phenomenon is a well-documented bottleneck in primary amine cross-coupling, as detailed by [1].
Q2: How do I select the right ligand to prevent this primary amine poisoning? A: You must utilize bulky, electron-rich dialkylbiarylphosphine ligands. Specifically, BrettPhos or tBuBrettPhos are the industry standards for primary anilines. Causality: The extreme steric bulk of the isopropyl or tert-butyl groups on the biaryl backbone creates a highly restricted binding pocket. This geometry physically prevents two primary amine molecules from coordinating to the palladium center simultaneously, forcing the catalytic cycle forward. As highlighted by, BrettPhos is uniquely optimized to overcome primary amine poisoning[2].
Q3: I am using BrettPhos, but my yields are still low and I observe off-target amidation. I am using Sodium tert-butoxide (NaOtBu) as my base. What is wrong? A: Your base is too strong for the γ-lactam moiety. The lactam N-H of the pyrrolidin-2-one ring has a pKa of approximately 15. NaOtBu (conjugate acid pKa ~17) will deprotonate this lactam. Once deprotonated, the lactam nitrogen becomes a potent nucleophile that competitively coordinates to the palladium, forming an unreactive Pd-amido resting state. Solution: Switch to a milder inorganic base like Cs₂CO₃ or K₃PO₄ . These bases are strong enough to neutralize the hydrohalic acid generated during the coupling but are too weak to deprotonate the lactam, as supported by optimization studies in and .
Quantitative Data: Reaction Parameter Comparison
To streamline your optimization, the following table summarizes the expected outcomes when varying the ligand and base combinations with 5-(4-Aminophenyl)pyrrolidin-2-one.
| Ligand System | Base Choice | Primary Amine Poisoning Risk | Lactam Interference Risk | Expected Yield | Diagnostic Result |
| PPh₃ | NaOtBu | High (No steric shielding) | High (Lactam deprotonation) | < 5% | Rapid Pd black precipitation. |
| XPhos | NaOtBu | Moderate | High (Lactam deprotonation) | 15 - 20% | Off-target amidation; stalled kinetics. |
| BrettPhos | NaOtBu | Low (Steric exclusion) | High (Lactam deprotonation) | 30 - 40% | Incomplete conversion; Pd-amido resting state. |
| BrettPhos | Cs₂CO₃ | Low | Low (Intact lactam N-H) | > 85% | Clean conversion; active catalyst maintained. |
Self-Validating Experimental Protocol
This step-by-step methodology for the Buchwald-Hartwig amination of 5-(4-Aminophenyl)pyrrolidin-2-one is designed with built-in checkpoints to validate the integrity of the catalytic cycle in real-time.
Step 1: Catalyst Pre-activation
-
Action: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (1.0 mol%) and BrettPhos (2.2 mol%) in anhydrous, degassed toluene. Stir at room temperature for 15 minutes.
-
Causality: Pre-mixing allows the bulky BrettPhos ligand to fully displace the dba ligands before the nucleophilic amine is introduced, preventing premature amine coordination.
-
Validation Checkpoint: The solution must transition from a dark purple/black to a deep red/orange hue. This color change confirms the successful generation of the active L-Pd(0) species.
Step 2: Substrate Addition
-
Action: Add the aryl halide (1.0 equiv) to the active catalyst solution and stir for 5 minutes. Then, add 5-(4-Aminophenyl)pyrrolidin-2-one (1.2 equiv).
-
Causality: Introducing the aryl halide first ensures that the oxidative addition step occurs, forming the Pd(II) aryl halide complex before the amine can saturate the metal center.
Step 3: Base Addition & Degassing
-
Action: Add finely milled, anhydrous Cs₂CO₃ (1.5 equiv). Purge the flask with argon for an additional 5 minutes.
-
Causality: Cs₂CO₃ drives the transmetalation step without deprotonating the sensitive γ-lactam ring. Milling the base increases the surface area, compensating for its lower solubility in toluene.
-
Validation Checkpoint: The reaction mixture should remain a heterogeneous suspension (due to the inorganic base) but the liquid phase should retain its active orange/red color. Immediate blackening indicates oxygen ingress or solvent contamination.
Step 4: Thermal Execution & Monitoring
-
Action: Heat the reaction to 100°C.
-
Validation Checkpoint: Sample the reaction at the 2-hour mark for LC-MS analysis. A healthy catalytic cycle will show >50% conversion. If starting materials remain but no product is forming, catalyst poisoning has occurred (likely due to wet base or solvent).
Step 5: Workup
-
Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic salts and any trace precipitated palladium.
References
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). URL:[Link]
-
Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines. Organic Process Research & Development (ACS Publications). URL:[Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules (MDPI). URL: [Link]
Sources
Technical Support Center: Resolving HPLC Peak Tailing for 5-(4-Aminophenyl)pyrrolidin-2-one Analysis
Welcome to the technical support center for the analysis of 5-(4-Aminophenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. The following sections provide in-depth, experience-driven advice in a question-and-answer format to help you achieve optimal peak symmetry and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] An ideal peak has a symmetrical, Gaussian shape. Peak tailing is typically quantified using the USP tailing factor (T) or the asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 suggest tailing. Many analytical methods require a tailing factor of less than a specified limit, often around 1.5 to 2.0, to ensure accurate quantification.[2]
Q2: Why is my 5-(4-Aminophenyl)pyrrolidin-2-one peak tailing?
A2: The primary reason for peak tailing with a basic compound like 5-(4-Aminophenyl)pyrrolidin-2-one, which contains an amine group, is secondary interactions with the stationary phase.[2][3][4] Specifically, the basic amine group can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[2][3][5] This unwanted interaction leads to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer, resulting in a tailed peak.[2]
Q3: Can column overload cause my peak to tail?
A3: Yes, column overload is another potential cause of peak tailing.[1] There are two types of overload: mass overload and volume overload. Mass overload occurs when too much analyte is injected, saturating the stationary phase.[6][7] Volume overload happens when the injection volume is too large relative to the column volume.[6][7] Both can lead to distorted peak shapes.[6][7] A simple way to check for mass overload is to dilute your sample and reinject it; if the peak shape improves, overload was likely the issue.[1]
Q4: Could my mobile phase be the problem?
A4: Absolutely. The pH of your mobile phase is critical, especially for ionizable compounds like 5-(4-Aminophenyl)pyrrolidin-2-one.[5][8] If the mobile phase pH is close to the pKa of your analyte, you can have a mixture of ionized and non-ionized forms, leading to peak distortion.[5][9] Additionally, an unbuffered mobile phase can lead to pH shifts during the separation, causing inconsistent peak shapes.[3]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Secondary Silanol Interactions
The interaction between the basic amine of your analyte and acidic silanols on the column packing is the most frequent cause of peak tailing for this type of compound.[2][3][4]
The Mechanism: At a mid-range pH (typically > 3), residual silanol groups (Si-OH) on the silica surface can become deprotonated and negatively charged (SiO-).[2][3][5] The basic amine group of your analyte will be protonated and positively charged. This leads to a strong electrostatic interaction, a secondary retention mechanism, that causes peak tailing.[3][4]
Troubleshooting Workflow for Secondary Interactions
Caption: Troubleshooting workflow for peak tailing caused by silanol interactions.
Step-by-Step Solutions:
-
Adjust Mobile Phase pH:
-
Operate at Low pH (2.5 - 3.0): By lowering the mobile phase pH, you can protonate the silanol groups, neutralizing their negative charge and minimizing the secondary electrostatic interaction.[2][3] This is often the simplest and most effective solution.
-
Operate at High pH (> 8): Alternatively, at a high pH, the basic analyte will be in its neutral form, which also reduces the strong electrostatic interaction with the now deprotonated silanols.[5] However, ensure your column is stable at high pH, as traditional silica columns can degrade.[9]
-
-
Incorporate Mobile Phase Additives:
-
Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.[10] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte.[10][11]
-
Ion-Pairing Agents: For basic analytes, an anionic ion-pairing agent like an alkyl sulfonate can be used.[12][13] This agent pairs with the protonated analyte, forming a neutral complex that has better retention and peak shape on a reversed-phase column.[13][14]
-
-
Choose a More Suitable Column:
-
Use a Highly Deactivated (End-Capped) Column: Modern columns are often "end-capped," where the residual silanols are chemically bonded with a small, less polar group.[1][5] This significantly reduces the number of active sites available for secondary interactions.[1][5]
-
Consider a Polar-Embedded Column: These columns have a polar functional group embedded in the stationary phase, which helps to shield the residual silanols and can improve the peak shape of basic compounds.[5]
-
Explore HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[15][16][17] It uses a polar stationary phase and a mobile phase with a high organic content, offering a different retention mechanism that can provide excellent peak shapes for polar amines.[15][16]
-
Guide 2: Investigating and Resolving Column Overload
If all peaks in your chromatogram are tailing or fronting, column overload is a likely culprit.[1]
The Mechanism: When the concentration of the analyte at the column inlet is too high, it saturates the stationary phase. This leads to a non-linear distribution of the analyte between the stationary and mobile phases, resulting in a distorted peak.[6]
Step-by-Step Solutions:
-
Perform a Loading Study:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape.
-
If the peak tailing decreases with decreasing concentration, you have confirmed mass overload.[1]
-
-
Reduce Injection Volume or Concentration:
-
The most straightforward solution is to inject a smaller volume of your sample or to dilute the sample further.[1]
-
-
Use a Higher Capacity Column:
-
If you cannot reduce the sample load, consider using a column with a higher stationary phase capacity. This can be achieved by using a column with a larger internal diameter or a stationary phase with a higher carbon load or larger pore size.[1]
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Triethylamine (TEA)
-
Prepare the Aqueous Component: For a 1 L mobile phase, measure approximately 950 mL of your aqueous solvent (e.g., buffered water).
-
Add TEA: Using a micropipette, add the desired amount of TEA. A typical starting concentration is 0.05-0.1% (v/v), which corresponds to 0.5-1.0 mL of TEA per liter.
-
Adjust pH: Adjust the pH to the desired value using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Final Volume: Bring the solution to the final volume of 1 L with the aqueous solvent.
-
Mix with Organic Solvent: Mix the prepared aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm filter and degas before use.
Protocol 2: Column Cleaning and Regeneration
If your column is contaminated or has experienced bed deformation, a cleaning procedure may restore performance.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition without any buffer salts.
-
Strong Solvent Wash: Wash the column with a series of solvents in increasing strength. For a reversed-phase column, a typical sequence is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Reverse Flush: For a more aggressive cleaning, reverse the direction of flow through the column during the wash steps.
-
Re-equilibrate: Once clean, re-equilibrate the column with your mobile phase until a stable baseline is achieved.
Summary of Mobile Phase Additives for Basic Analytes
| Additive | Mechanism of Action | Typical Concentration | Considerations |
| Triethylamine (TEA) | Competing base; masks residual silanols.[10][11] | 0.05 - 0.5% (v/v) | Can shorten column lifetime; not ideal for LC-MS due to ion suppression. |
| Formic Acid / Acetic Acid | Lowers mobile phase pH to protonate silanols.[2][3] | 0.1% (v/v) | Volatile and MS-compatible. |
| Ammonium Acetate / Formate | Acts as a buffer and can improve peak shape. | 5 - 20 mM | Good for LC-MS applications; provides buffering capacity.[18][19] |
| Alkyl Sulfonates (e.g., Sodium Heptanesulfonate) | Ion-pairing agent; forms a neutral complex with the analyte.[13] | 5 - 10 mM | Non-volatile, so not suitable for LC-MS; can be difficult to wash out of the column. |
References
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). Retrieved from [Link]
-
HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - Biovanix Chromatography. (n.d.). Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Retrieved from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved from [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]
-
How to Avoid HPLC Column Overload - Chromatography Today. (n.d.). Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]
-
Does a column overload cause fronting or tailing? - ResearchGate. (2013, March 25). Retrieved from [Link]
-
HPLC column overload - Element Lab Solutions. (2017, September 20). Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved from [Link]
-
Ion pairing reagents - Fine & Specialty Chemicals Manufacturer. (n.d.). Retrieved from [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. (2025, December 15). Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Retrieved from [Link]
-
Ion-Pairing Agents | HPLC - Mason Technology. (2024, July 5). Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Retrieved from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Retrieved from [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. (n.d.). Retrieved from [Link]
-
Why HILIC is what your polar compounds need for purification - Buchi.com. (n.d.). Retrieved from [Link]
-
HILIC - Dr. Maisch. (n.d.). Retrieved from [Link]
-
Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips and Suggestions - MicroSolv Technology Corporation. (2026, February 9). Retrieved from [Link]
-
Tip on Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved from [Link]
-
What You Need to Know About HILIC | LCGC International. (2026, March 11). Retrieved from [Link]
-
Mastering HILIC-Z Separation for Polar Analytes | Agilent. (2023, May 22). Retrieved from [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Retrieved from [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (2023, November 27). Retrieved from [Link]
-
a-practical-hplc-approach-for-the-determination-of-trace-level-drug-related-substances-in-effluent.pdf - JOCPR. (n.d.). Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
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- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
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- 9. moravek.com [moravek.com]
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- 13. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 14. dimerscientific.com [dimerscientific.com]
- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 16. HILIC â Dr. Maisch [dr-maisch.com]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mtc-usa.com [mtc-usa.com]
- 19. jocpr.com [jocpr.com]
Validation & Comparative
H-NMR and C-NMR spectral analysis of 5-(4-Aminophenyl)pyrrolidin-2-one
Mass spectrometry fragmentation patterns of 5-(4-Aminophenyl)pyrrolidin-2-one
Analytical Comparison Guide: Mass Spectrometry Fragmentation Dynamics of 5-(4-Aminophenyl)pyrrolidin-2-one
As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform and understanding the gas-phase dissociation mechanics of a target molecule is critical for robust structural elucidation. 5-(4-Aminophenyl)pyrrolidin-2-one (CAS 858234-86-3) is a bifunctional scaffold containing a basic aniline moiety and a neutral gamma-lactam (pyrrolidin-2-one) ring. This guide provides an in-depth comparative analysis of analytical platforms, details the mechanistic fragmentation pathways, and establishes a self-validating experimental protocol for its characterization.
Analytical Platform Comparison: Causality & Selection
When analyzing polar, bifunctional molecules, the choice of ionization source and mass analyzer dictates the quality of the structural data. We compare two primary platforms: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) and Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) .
Why ESI-HRMS/MS is the Superior Choice: The primary amine on the aniline ring is highly polar and prone to thermal degradation or peak tailing in standard GC applications unless subjected to time-consuming chemical derivatization (e.g., silylation). Furthermore, hard ionization (70 eV EI) often shatters the pyrrolidone ring, leaving a weak or non-existent molecular ion. Conversely, soft ionization via positive ESI (+ESI) capitalizes on the high gas-phase basicity of the aniline nitrogen, cleanly generating the intact protonated precursor [M+H]+ at m/z 177.102. Utilizing Higher-energy Collisional Dissociation (HCD) in an Orbitrap or Q-TOF system eliminates the "1/3 low-mass cutoff" inherent to traditional ion traps, allowing for the detection of critical low-mass diagnostic fragments[1].
Table 1: Performance Comparison of Analytical Platforms
| Feature | ESI-HRMS/MS (Orbitrap/Q-TOF) | GC-EI-MS (Single Quadrupole) |
| Ionization Mechanism | Soft (+ESI), charge-directed | Hard (70 eV Electron Impact) |
| Molecular Ion Preservation | Excellent ( [M+H]+ base peak in MS1) | Poor (Extensive source fragmentation) |
| Derivatization Requirement | None (Direct injection from LC) | Required (e.g., BSTFA) to prevent tailing |
| Mass Accuracy | <3 ppm (Exact mass determination) | Nominal mass (Unit resolution) |
| Primary Utility | Metabolite profiling, exact structural elucidation | Library matching (NIST/Wiley) |
Mechanistic Fragmentation Dynamics
Understanding the fragmentation of 5-(4-Aminophenyl)pyrrolidin-2-one requires analyzing the charge localization. During +ESI, protonation preferentially occurs at the primary amine of the aniline group due to its higher proton affinity compared to the delocalized amide nitrogen of the lactam ring.
Upon collisional activation (HCD), the molecule undergoes three primary charge-directed fragmentation pathways:
-
Ammonia Loss (The Aniline Feature): The primary fragmentation pathway for aromatic amines involves the rapid neutral loss of NH3 (17.027 Da)[2]. This yields a highly reactive phenyl cation species at m/z 160.076, which often undergoes subsequent ring contraction or rearrangement to stabilize the charge.
-
C-C Bond Cleavage (The Pyrrolidine Feature): The single C-C bond connecting the phenyl ring to the C5 position of the pyrrolidin-2-one ring is a prime site for cleavage. Depending on charge retention, this yields either the aminophenyl cation (m/z 92.050) or the pyrrolidone cation (m/z 84.045). The loss of the intact pyrrolidine/pyrrolidone neutral is a dominant and conserved pathway in related alkaloid and synthetic cathinone scaffolds[3].
-
Lactam Ring Opening: Higher collision energies force the cleavage of the gamma-lactam ring, resulting in the neutral loss of carbon monoxide ( CO , 27.995 Da) to yield a fragment at m/z 149.107.
Figure 1: Proposed ESI-MS/MS fragmentation pathways for 5-(4-Aminophenyl)pyrrolidin-2-one.
Table 2: High-Resolution MS/MS Fragment Ions (HCD, NCE 30)
| Precursor / Fragment | Proposed Formula | Exact Mass (m/z) | Mass Defect / Error | Mechanistic Origin |
| Precursor Ion | [C10H13N2O]+ | 177.1022 | <2 ppm | Intact protonated molecule |
| Fragment 1 | [C10H10NO]+ | 160.0757 | <2 ppm | Neutral loss of NH3 from aniline |
| Fragment 2 | [C9H13N2]+ | 149.1073 | <3 ppm | Neutral loss of CO from lactam ring |
| Fragment 3 | [C6H6N]+ | 92.0500 | <2 ppm | C-C cleavage; Aminophenyl cation |
| Fragment 4 | [C4H6NO]+ | 84.0449 | <3 ppm | C-C cleavage; Pyrrolidone cation |
Self-Validating Experimental Protocol: LC-HRMS/MS
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checks to verify mass accuracy, rule out carryover, and confirm system suitability before data acquisition.
Phase 1: System Suitability & Calibration (The Validation Step)
-
Mass Calibration: Perform a positive ion mass calibration using a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is <2 ppm.
-
Blank Verification: Inject a solvent blank (95% Water / 5% Methanol + 0.1% Formic Acid). Analyze the resulting chromatogram to confirm the absence of isobaric background interference at m/z 177.102.
-
Reference Standard Check: Inject a 10 ng/mL solution of a known aniline standard to verify ESI response factors and ensure the desolvation temperature (typically 320°C) is not causing premature thermal degradation.
Phase 2: Sample Preparation & Chromatography
-
Preparation: Dissolve 5-(4-Aminophenyl)pyrrolidin-2-one in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using the initial mobile phase.
-
Separation: Utilize a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. The acidic environment ensures the aniline nitrogen remains ionized during elution.
-
Phase 3: MS/MS Acquisition (Orbitrap)
-
Source Parameters: Set the spray voltage to +3.5 kV, capillary temperature to 320°C, and S-lens RF level to 50.
-
Data-Dependent Acquisition (DDA):
-
MS1 Full Scan: Resolution 70,000; Scan range m/z 50–500.
-
MS2 Scan: Isolate m/z 177.102 with a 1.0 Da window. Apply stepped Normalized Collision Energies (NCE) of 20, 30, and 40 to capture both the fragile NH3 loss (low energy) and the robust pyrrolidone ring cleavage (high energy). Acquire fragments at a resolution of 17,500.
-
Figure 2: Self-validating LC-HRMS/MS experimental workflow for structural elucidation.
References
- BenchChem. "A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline." BenchChem, 2025.
- Sigma-Aldrich. "2-(4-aminophenyl)-5-aminobenzimidazole | Sigma (Product Catalog including 5-(4-Aminophenyl)pyrrolidin-2-one)." Sigma-Aldrich, 2026.
- ACS Publications. "In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality." Journal of the American Society for Mass Spectrometry, 2026.
- Davidson, J.T., et al. "Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives." International Journal of Mass Spectrometry, West Virginia University, 2020.
Sources
A Comparative Guide to the Bioactivity of 5-(4-Aminophenyl)pyrrolidin-2-one and Piracetam for Nootropic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nootropic research, the quest for novel compounds that can safely and effectively enhance cognitive function is perpetual. This guide offers a detailed comparative analysis of the well-established nootropic agent, Piracetam, and the less-explored compound, 5-(4-Aminophenyl)pyrrolidin-2-one. While Piracetam has been a cornerstone of cognitive enhancement research for decades, the bioactivity of 5-(4-Aminophenyl)pyrrolidin-2-one in the context of nootropics remains largely inferential, based on the activities of its structural analogs. This document aims to provide a comprehensive overview of the current state of knowledge for both compounds, supported by available experimental data, to guide future research endeavors.
Introduction to the Compounds
Piracetam , a cyclic derivative of the neurotransmitter GABA, was the first compound to be labeled as a "nootropic."[1] Its chemical structure is 2-oxo-1-pyrrolidine acetamide.[2] Despite its long history of use, the precise mechanisms underlying its cognitive-enhancing effects are still not fully elucidated.[3] It is, however, known to be generally well-tolerated, even at high doses.[4]
5-(4-Aminophenyl)pyrrolidin-2-one is a chemical entity belonging to the pyrrolidinone class of compounds. The pyrrolidinone ring is a versatile scaffold in medicinal chemistry, known to be a component of various biologically active molecules.[5] While direct studies on the nootropic effects of 5-(4-Aminophenyl)pyrrolidin-2-one are scarce, research into its derivatives has shown promise in modulating neurological pathways.
Mechanisms of Action: A Tale of Two Pyrrolidinones
The divergent understanding of the mechanisms of action for these two compounds highlights the gap in the current research landscape.
Piracetam: The Multifaceted Modulator
Piracetam's cognitive-enhancing effects are believed to stem from a combination of neuronal and vascular actions.[4] It does not exhibit sedative or stimulant properties.[3]
-
Neuronal Effects : Piracetam is thought to modulate neurotransmission, particularly the cholinergic and glutamatergic systems.[6] It has been shown to increase the density of acetylcholine receptors and enhance the efficiency of acetylcholine, a neurotransmitter crucial for learning and memory.[6] Furthermore, it may positively modulate AMPA and NMDA receptors, which are vital for synaptic plasticity and long-term potentiation (LTP), the cellular basis of learning and memory.[6] Another key proposed mechanism is the restoration of cell membrane fluidity, which can improve the function of membrane-bound proteins and receptors.[4][7]
-
Vascular Effects : At a vascular level, Piracetam has been observed to decrease erythrocyte adhesion to the vascular endothelium and reduce vasospasm, thereby improving microcirculation and cerebral blood flow.[4] This enhanced blood and oxygen supply to the brain may contribute to its cognitive benefits.[6]
Caption: Proposed Mechanisms of Action for Piracetam.
5-(4-Aminophenyl)pyrrolidin-2-one: An Investigational Scaffold
Direct evidence for the nootropic activity of 5-(4-Aminophenyl)pyrrolidin-2-one is currently lacking in the scientific literature. However, the bioactivity of its derivatives and structurally related compounds provides a rationale for its investigation as a potential cognitive enhancer.
One study reported that a derivative, (2S,4S)-4-amino-N-(4-aminophenyl) pyroglutamic acid, exhibited nootropic properties in animal models, improving memory formation and preservation in the Passive Avoidance and Extrapolation Escape tests.[5] This suggests that the 4-aminophenyl-pyrrolidinone core may be a viable starting point for the development of novel nootropics.
Furthermore, some phenylpyrrolidone derivatives have been designed based on racetam structures and have shown both anticonvulsant and nootropic activities.[8] For instance, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid demonstrated nootropic activity comparable to Piracetam in preclinical studies.[8] These findings underscore the potential of modifying the 5-(4-Aminophenyl)pyrrolidin-2-one structure to elicit cognitive-enhancing effects.
Comparative Bioactivity: A Data-Driven Overview
Direct comparative studies between 5-(4-Aminophenyl)pyrrolidin-2-one and Piracetam are not available. The following tables summarize the available quantitative data for Piracetam from human studies.
Table 1: Clinical Studies on Piracetam in Cognitive Impairment
| Study Population | Dosage | Duration | Key Findings | Cognitive Domains Assessed | Reference |
| Older adults with cognitive impairment (meta-analysis of 19 trials) | 2.4-8.0 g/day | 6-52 weeks | Associated with improvement in clinical global impression. | Global cognitive function | [9] |
| Individuals with memory impairment (meta-analysis of 18 studies) | Varied | Varied | No clinical difference in memory enhancement compared to placebo. | Memory | [10] |
| People with dementia or cognitive impairment (Cochrane review) | Varied | Varied | Published evidence does not support its use; effects on global impression of change but not on specific cognitive measures. | Global impression, specific cognitive functions | [11] |
It is important to note that the clinical evidence for Piracetam's efficacy is mixed and subject to debate. [10][11]
Experimental Protocols for Nootropic Evaluation
For researchers interested in investigating the potential nootropic effects of 5-(4-Aminophenyl)pyrrolidin-2-one and its derivatives, the following are standard, well-validated preclinical assays.
In Vitro Assays: Mechanistic Insights
-
Receptor Binding Assays : To investigate interactions with key neurotransmitter systems, binding assays for cholinergic (muscarinic and nicotinic) and glutamatergic (AMPA, NMDA) receptors can be performed. These assays help determine the affinity of the test compound for these receptors, providing clues about its potential mechanism of action.
-
Cell-Based Assays for Neuroprotection : Primary neuronal cultures or cell lines can be used to assess the neuroprotective effects of the compound against various insults, such as excitotoxicity (induced by glutamate or NMDA) or oxidative stress. Cell viability assays (e.g., MTT or LDH release) are used to quantify the protective effects.
-
Synaptic Plasticity Studies : Electrophysiological techniques, such as field excitatory postsynaptic potential (fEPSP) recordings in hippocampal slices, can be used to evaluate the effect of the compound on long-term potentiation (LTP), a key cellular mechanism of learning and memory.
In Vivo Behavioral Models: Assessing Cognitive Enhancement
Caption: General workflow for in vivo evaluation of nootropic candidates.
-
Morris Water Maze (MWM) : This is a widely used test to assess spatial learning and memory in rodents.[1][12]
-
Principle : The animal is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal spatial cues.
-
Protocol :
-
Habituation : Allow the animal to swim freely in the pool for 60 seconds without the platform on the day before training begins.
-
Acquisition Phase (4-5 days) : Conduct 4 trials per day. In each trial, the animal is released from one of four starting positions and given 60-90 seconds to find the hidden platform. If it fails, it is guided to the platform. The animal is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial (24 hours after the last acquisition trial) : The platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
-
Key Parameters : Escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
-
-
Passive Avoidance Test : This test evaluates fear-motivated learning and memory.[6][13]
-
Principle : The animal learns to avoid an environment where it previously received an aversive stimulus (a mild foot shock).
-
Protocol :
-
Acquisition Trial : The animal is placed in a brightly lit compartment of a two-compartment apparatus. When it enters the dark compartment (a natural tendency for rodents), it receives a brief, mild foot shock.
-
Retention Trial (24 hours later) : The animal is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
-
Key Parameter : Step-through latency (the time it takes for the animal to enter the dark compartment) during the retention trial.
-
Conclusion and Future Directions
Piracetam remains a benchmark nootropic, though its clinical efficacy is a subject of ongoing discussion. Its multifaceted mechanism of action, involving both neuronal and vascular systems, provides multiple avenues for therapeutic intervention.
In contrast, 5-(4-Aminophenyl)pyrrolidin-2-one is an under-investigated compound with a potential for nootropic activity, primarily inferred from studies on its derivatives. The existing data on related phenylpyrrolidones suggest that this chemical scaffold is a promising starting point for the development of novel cognitive enhancers.
Future research should focus on systematically evaluating the bioactivity of 5-(4-Aminophenyl)pyrrolidin-2-one and its analogs using the standardized in vitro and in vivo models described in this guide. Direct, head-to-head comparisons with established nootropics like Piracetam will be crucial in determining their relative efficacy and potential as next-generation cognitive enhancers. Elucidating the precise molecular targets and signaling pathways of these novel compounds will be paramount for their rational design and clinical translation.
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Examine.com. (2025, August 28). Piracetam benefits, dosage, and side effects. [Link]
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JCDR. (2017). A Comparative Study of Modafinil, Citicoline and Piracetam on Scopolamine Induced Amnesia in Rats. [Link]
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Comparative FTIR Analysis of 5-(4-Aminophenyl)pyrrolidin-2-one: A Spectroscopic Guide
For researchers and drug development professionals, verifying the structural integrity of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical quality control step. 5-(4-Aminophenyl)pyrrolidin-2-one is a bifunctional molecule characterized by two distinct spectroscopic domains: a gamma-lactam (pyrrolidin-2-one) ring and a primary aromatic amine (aniline derivative).
This guide objectively compares the Fourier-Transform Infrared (FTIR) absorption profile of 5-(4-Aminophenyl)pyrrolidin-2-one against its fundamental structural analogues—Aniline and 2-Pyrrolidone . By deconstructing the mechanistic causality behind these vibrational modes, this document provides a robust framework for spectral interpretation and self-validating experimental workflows.
Mechanistic Causality of Characteristic Vibrational Modes
To accurately identify 5-(4-Aminophenyl)pyrrolidin-2-one, one must understand why its functional groups absorb at specific frequencies. The molecule's spectrum is not merely a sum of its parts; it is influenced by ring strain, hydrogen bonding, and molecular symmetry.
The Primary Aromatic Amine (Aniline Moiety)
The 4-aminophenyl group introduces a primary amine attached directly to an aromatic ring.
-
N-H Stretching Doublet: Unlike secondary amines which show a single peak, primary amines possess two N-H bonds that couple to vibrate in two distinct modes. The asymmetric stretch requires more energy and appears at a higher frequency (~3440 cm⁻¹) than the symmetric stretch (~3360 cm⁻¹) [[1]]([Link]).
-
N-H Scissoring: The in-plane bending (scissoring) of the NH₂ group produces a sharp, strong band near 1620 cm⁻¹ .
The Gamma-Lactam Ring (Pyrrolidin-2-one)
The 5-membered lactam ring is the structural core of the pyrrolidone moiety.
-
Amide I (C=O Stretch) and Ring Strain: In standard open-chain amides, the C=O stretch typically appears around 1650 cm⁻¹. However, the 5-membered ring of 2-pyrrolidone constrains the internal bond angles. To minimize this ring strain, the carbonyl carbon increases its s-character, which shortens and stiffens the C=O double bond. This increased force constant shifts the absorption to a significantly higher wavenumber, typically between 1670 and 1700 cm⁻¹ .
-
Hydrogen Bonding: The secondary amine (N-H) within the lactam ring is highly susceptible to intermolecular hydrogen bonding. In the solid state, these molecules form dimers or extended chains, which drastically broadens the N-H stretching band and shifts it down to the 3150–3250 cm⁻¹ region .
The Para-Substituted Aromatic Ring
While pure aniline is a mono-substituted benzene (yielding two out-of-plane bends at ~690 and ~750 cm⁻¹), 5-(4-Aminophenyl)pyrrolidin-2-one is para-substituted. This 1,4-disubstitution restricts the out-of-plane (OOP) movement of the remaining ring hydrogens, resulting in a single, highly diagnostic, intense OOP bending mode at ~820–840 cm⁻¹.
Comparative Spectral Data
The following table summarizes the quantitative FTIR data, comparing the target molecule against its structural baselines to isolate the diagnostic bands.
| Functional Group / Vibrational Mode | 5-(4-Aminophenyl)pyrrolidin-2-one (Target) | Aniline (Baseline 1) | 2-Pyrrolidone (Baseline 2) |
| Primary Amine N-H Stretch | ~3440, 3360 cm⁻¹ (Doublet) | 3442, 3360 cm⁻¹ (Doublet) | Absent |
| Lactam N-H Stretch | ~3150 - 3250 cm⁻¹ (Broad) | Absent | 3164 cm⁻¹ (Broad) |
| Lactam C=O Stretch (Amide I) | ~1670 - 1700 cm⁻¹ (Strong) | Absent | 1676 cm⁻¹ (Strong) |
| Primary Amine N-H Bend | ~1620 cm⁻¹ (Sharp) | 1619 cm⁻¹ (Sharp) | Absent |
| Aromatic C-N Stretch | ~1280 cm⁻¹ (Medium) | 1281 cm⁻¹ (Strong) | Absent |
| Aromatic OOP C-H Bend | ~820 - 840 cm⁻¹ (para-substituted) | ~690, 750 cm⁻¹ (mono-substituted) | Absent |
Logical Workflow for Spectral Interpretation
To systematically verify the identity of 5-(4-Aminophenyl)pyrrolidin-2-one, analysts should follow a top-down frequency approach, isolating the high-frequency stretching modes before confirming the fingerprint region.
Fig 1: Logical decision tree for FTIR functional group identification of the target API.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
Traditional KBr pellet pressing is highly susceptible to moisture absorption. Because water absorbs strongly at ~3300 cm⁻¹ and ~1640 cm⁻¹, it directly masks the critical amine and amide bands of our target molecule. Therefore, Attenuated Total Reflectance (ATR) FTIR is the superior, field-proven choice for this analysis.
The following workflow is designed as a self-validating system, ensuring that every step contains an internal quality check.
Phase 1: System Validation & Background Acquisition
-
Crystal Preparation: Clean the diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to fully evaporate.
-
Background Scan: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Inspect the background single-beam spectrum. The baseline in the 3600–3200 cm⁻¹ region must be entirely flat (<0.001 AU). Any broad absorption indicates residual moisture or sample cross-contamination. Do not proceed until the baseline is verified.
Phase 2: Sample Acquisition & Pressure Optimization
-
Sample Application: Deposit 2–5 mg of solid 5-(4-Aminophenyl)pyrrolidin-2-one powder directly onto the center of the diamond crystal.
-
Pressure Application: Lower the pressure anvil until the torque clutch clicks, ensuring intimate contact between the crystal and the sample.
-
Self-Validation Check: Monitor the live spectral preview. Identify the strongest peak (the Amide I C=O stretch at ~1670 cm⁻¹). Ensure its maximum absorbance is between 0.4 and 0.8 AU . If the peak exceeds 1.0 AU, the detector is entering a non-linear response regime (saturation), which will clip the peak and distort quantitative ratios. If necessary, slightly reduce the anvil pressure.
-
Acquisition: Once validated, acquire the sample spectrum using 32 to 64 co-added scans at 4 cm⁻¹ resolution.
Phase 3: Data Processing & Mathematical Correction
-
Atmospheric Suppression: Examine the 2400–2300 cm⁻¹ region. If sharp, derivative-like peaks are present, atmospheric CO₂ fluctuated during the scan. Apply an atmospheric compensation algorithm to mathematically remove this artifact.
-
ATR Correction (Critical Step): In ATR spectroscopy, the depth of penetration of the infrared evanescent wave is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., the 820 cm⁻¹ OOP bend) are artificially amplified compared to standard transmission spectra. Apply an ATR correction algorithm to normalize peak intensities, allowing for direct, accurate comparison against transmission-based reference libraries.
References
-
Spectroscopy of Amines - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
-
IR Spectroscopy Tutorial: Amines Source: University of Colorado Boulder (orgchemboulder.com) URL:[Link]
-
Infrared Transmission Frequencies of 2-Pyrrolidone and the final product Source: ResearchGate URL:[Link]
-
Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study Source: Physical Chemistry Chemical Physics (PubMed) URL:[Link]
Sources
Comparative stability studies of aminophenyl lactams vs. linear amides
Title : Comparative Stability Profiles of Aminophenyl Lactams vs. Linear Amides in Drug Design
Executive Summary As a Senior Application Scientist, I frequently navigate the structural dilemma of choosing between linear amides and cyclic lactams during lead optimization. While the linear amide bond is the backbone of countless therapeutics due to its inherent chemical stability, it often lacks the 3D conformational rigidity required for high-affinity target binding. Locking the amide into a lactam ring improves target specificity but fundamentally alters its hydrolytic and enzymatic stability. Introducing an aminophenyl substituent further complicates this profile via electronic cross-conjugation and steric shielding. This guide provides an objective, data-driven comparison of aminophenyl lactams and linear amides, detailing the causality behind their stability profiles and providing field-proven experimental protocols.
Mechanistic Causality: The Physics of Amide Stability
Linear Amides: The Baseline of Resonance Linear amides exhibit exceptional chemical stability due to the resonance delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. To achieve this, the nitrogen atom adopts an sp2 hybridized, trigonal planar geometry, which maximizes orbital overlap 1[1]. Consequently, linear amides are highly resistant to spontaneous hydrolysis, typically requiring harsh aqueous acid or base and prolonged heating to cleave the C-N bond 2[2].
Aminophenyl Lactams: Electronic and Steric Tuning When an amide is cyclized into a lactam, ring strain can distort the ideal planar geometry. This distortion is quantified by the Winkler-Dunitz parameters, specifically the twist angle ( τ ) and nitrogen pyramidalization ( χN ) 3[3]. In aminophenyl lactams (e.g., N-(3-aminophenyl)- γ -lactam), stability is dictated by two competing forces:
-
Cross-Conjugation (Electronic Weakening) : The nitrogen lone pair can delocalize into the adjacent phenyl ring. This competes with the primary amide resonance, slightly increasing the electrophilicity of the carbonyl carbon and making it marginally more susceptible to nucleophilic attack compared to a purely aliphatic linear amide.
-
Steric Shielding (Enzymatic Protection) : The bulky aminophenyl group creates a significant steric barrier around the carbonyl core. While ester-containing drugs are rapidly hydrolyzed by plasma enzymes, amide-containing drugs are generally more stable; the addition of a bulky N-aryl group further restricts the approach of bulky hydrolytic enzymes (amidases and proteases), drastically extending the biological half-life 4[4].
Mechanistic logic tree comparing stability drivers of linear amides vs aminophenyl lactams.
Quantitative Stability Comparison
The table below synthesizes the stability metrics of linear amides against different lactam classes. Note that while β -lactams show a negative rate-water activity dependence indicative of a unimolecular (Aal) mechanism involving rate-determining acylium ion formation, larger lactams (like γ -lactams) follow a tetrahedral intermediate mechanism (A_AC_2) similar to linear amides 5[5].
| Compound Class | Structural Example | Resonance Stabilization | Hydrolytic T1/2 (pH 7.4, 37°C) | Enzymatic Stability (Amidases) | Primary Degradation Mechanism |
| Linear Amides | N-ethylacetamide | High (Planar, sp2 ) | > 100 days | Moderate to High | Bimolecular tetrahedral intermediate |
| β -Lactams | Penicillin core | Low (Strained, Puckered) | Hours to Days | Low (Lactamase susceptible) | Unimolecular acylium ion formation |
| Aminophenyl γ -Lactams | N-(4-aminophenyl) pyrrolidin-2-one | Moderate (Cross-conjugated) | > 50 days | Very High (Sterically hindered) | Bimolecular tetrahedral intermediate |
Experimental Protocols: Self-Validating Systems
To generate trustworthy, reproducible data, I employ the following self-validating protocols. Every step is designed to isolate specific degradation variables (chemical vs. enzymatic) and includes internal controls to validate the stability metrics.
Protocol 1: Accelerated Chemical Hydrolysis Kinetics (LC-MS/MS) Objective: Determine the pseudo-first-order degradation kinetics and Arrhenius activation energy ( Ea ).
-
Sample Preparation : Prepare a 10 µM solution of the test compound (aminophenyl lactam or linear amide) in three distinct 50 mM buffers: pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 9.0 (Borate).
-
Thermal Incubation : Divide each buffer solution into two sealed vials. Incubate one set at 37°C (physiological baseline) and the other at 60°C (accelerated degradation).
-
Time-Course Quenching : At t=0,1,2,4,8,24, and 48 hours, extract a 50 µL aliquot. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 nM of an isotopically labeled Internal Standard (IS).
-
Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C to precipitate buffer salts.
-
LC-MS/MS Analysis : Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantify the parent compound area ratio (Analyte/IS).
-
Data Validation : Plot ln(Ct/C0) versus time. A strictly linear plot validates pseudo-first-order kinetics. Calculate T1/2=0.693/kobs .
Protocol 2: Enzymatic Degradation via Human Liver Microsomes (HLM) Objective: Assess vulnerability to amidases and CYP450-mediated N-dealkylation.
-
Pre-incubation : Combine 1 µM of the test compound with pooled HLM (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Incubate at 37°C for 5 minutes.
-
Initiation : Start the enzymatic reaction by adding a NADPH regenerating system (1 mM final concentration). Self-Validating Control: Run a parallel incubation without NADPH to isolate non-CYP amidase activity.
-
Quenching : At t=0,15,30, and 60 minutes, transfer 50 µL of the mixture into 150 µL of cold methanol containing the IS.
-
Analysis : Centrifuge and analyze the supernatant via HPLC-UV/MS. Calculate intrinsic clearance ( CLint ).
Step-by-step experimental workflow for accelerated chemical hydrolysis profiling.
Strategic Recommendations
When optimizing a lead compound, the choice between a linear amide and an aminophenyl lactam should be dictated by the primary clearance mechanism of the drug. If the molecule suffers from rapid enzymatic degradation by plasma amidases, cyclizing the amide and introducing a bulky aminophenyl group is a highly effective strategy. While this modification slightly reduces the intrinsic chemical stability due to cross-conjugation, the massive gain in enzymatic shielding often results in a superior overall pharmacokinetic profile.
References
- Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal.
- Amide Functional Group - Vital in Peptides, Polypeptides and Proteins - Organic Chemistry Explained.
- Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.
- Chemistry of Bridged Lactams: Recent Developments - MDPI Molecules.
- The kinetics and mechanism of acid catalysed hydrolysis of lactams - Canadian Journal of Chemistry.
Sources
Establishing reference standards for 5-(4-Aminophenyl)pyrrolidin-2-one
The establishment of a highly characterized reference standard is the cornerstone of pharmaceutical quality control. For 5-(4-Aminophenyl)pyrrolidin-2-one (CAS: 858234-86-3)—a critical intermediate and derivative in the synthesis of racetam-class nootropics and CNS-active agents—relying on commercial "crude" grades for quantitative analysis introduces unacceptable analytical drift.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of an in-house established Primary Reference Standard against commercial alternatives. Furthermore, this guide details the self-validating experimental protocols required to establish a primary standard from the ground up, ensuring compliance with global regulatory frameworks.
Regulatory & Scientific Framework: The Mass Balance Imperative
When establishing a primary reference standard, we cannot simply assay the material against a previous lot, as this propagates systematic errors over time. Instead, we must utilize a Mass Balance Approach , which is the method of choice mandated by[1].
The causality behind the mass balance approach is absolute quantification: by independently determining and subtracting all orthogonal impurity classes (water, residual solvents, and inorganic residues) from the total chromatographic purity, we eliminate the "invisible" mass that UV-based HPLC cannot detect. This yields a true, absolute assigned assay value, aligning with [2] for API starting materials.
Logical workflow for establishing a primary reference standard via the mass balance approach.
Comparative Analysis: In-House Standard vs. Commercial Alternatives
Researchers often mistakenly use commercial building-block chemicals as quantitative standards. To demonstrate the risk of this practice, we evaluated an in-house established primary standard of 5-(4-Aminophenyl)pyrrolidin-2-one against two leading commercial grades.
The data below highlights why commercial grades fail as quantitative references: they often report "Purity by HPLC," which ignores water weight and inorganic salts, leading to an artificially inflated assay value.
| Analytical Parameter | In-House Primary Standard | Commercial Grade A (High Purity) | Commercial Grade B (Crude) |
| Chromatographic Purity (HPLC-UV) | 99.85% | 98.50% | 94.20% |
| Water Content (Karl Fischer) | 0.15% | 1.20% | 2.50% |
| Residual Solvents (GC-HS) | 0.05% (Methanol) | 0.40% (Ethyl Acetate) | 1.10% (DCM, Hexane) |
| Residue on Ignition (ROI) | 0.02% | 0.10% | 0.80% |
| True Assigned Assay (Mass Balance) | 99.63% | 96.82% | 89.80% |
| Suitability for Quantification | Approved (Primary) | Rejected | Rejected |
Step-by-Step Methodology: Establishing the Primary Reference Standard
To achieve the 99.63% true assay value shown above, the following self-validating protocol must be executed.
Step 1: Ultra-Purification
Causality: We must drive organic impurities below 0.5% to minimize the propagation of error in the final mass balance calculation.
-
Dissolve 50g of crude 5-(4-Aminophenyl)pyrrolidin-2-one in a 70:30 mixture of Methanol:Water.
-
Inject onto a Preparative HPLC system (C18 column, 50 mm x 250 mm, 10 µm).
-
Elute using a gradient of 0.1% Formic Acid in Water and Acetonitrile. Collect the major fraction eluting at ~254 nm.
-
Lyophilize the collected fractions, followed by recrystallization in hot ethanol to remove residual formate salts.
Step 2: Structural Elucidation
Causality: Purity is meaningless without absolute identity confirmation. We must prove the regiochemistry (the amine is para on the phenyl ring, and the phenyl ring is at the 5-position of the lactam).
-
1H-NMR (600 MHz, DMSO-d6): Confirm the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring (~δ 6.5-7.0 ppm) and the broad singlet of the primary amine (~δ 5.0 ppm).
-
HRMS (ESI+): Confirm the exact mass [M+H]+ at m/z 177.1025 (Calculated for C10H13N2O+).
Step 3: Mass Balance Purity Determination
Causality: We use Karl Fischer (KF) instead of Loss on Drying (LOD) because LOD conflates water with volatile solvents. Using KF and GC-HS independently prevents double-counting impurities.
-
Determine Organic Impurities: Run the validated HPLC-UV method (see next section) to determine total chromatographic purity ( PHPLC ).
-
Determine Water ( W ): Perform volumetric Karl Fischer titration.
-
Determine Solvents ( S ): Perform Headspace Gas Chromatography (GC-HS) targeting ethanol and methanol.
-
Determine Inorganics ( I ): Perform Residue on Ignition (ROI) at 600°C using a platinum crucible.
-
Calculate True Assay: Assay%=PHPLC×[100100−(W+S+I)]
(e.g., 99.85 * [100 - (0.15 + 0.05 + 0.02)] / 100 = 99.63%)[3].
Routine Analytical Protocol: A Self-Validating System
Once the standard is established, it is used to release future batches. The routine HPLC method must act as a self-validating system . This is achieved through strict System Suitability Testing (SST). If the column degrades or the mobile phase is prepared incorrectly, the SST will fail, physically preventing the analyst from reporting invalid data.
HPLC Conditions:
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5) — Alkaline pH prevents the primary amine from ionizing, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm.
System Suitability Test (SST) Criteria:
-
Precision: %RSD of the API peak area from 5 replicate injections must be ≤0.73% .
-
Tailing Factor: Must be ≤1.5 for the API peak (ensures no secondary interactions with silanols).
-
Resolution ( Rs ): Must be ≥2.0 between the API and its primary oxidative degradant (N-oxide).
Understanding the Degradation Pathways
To validate that the HPLC method is "stability-indicating" (capable of separating the API from its breakdown products), we subject the compound to forced degradation. The primary amine is highly susceptible to oxidation, while the gamma-lactam ring is vulnerable to extreme pH hydrolysis.
Primary forced degradation pathways for 5-(4-Aminophenyl)pyrrolidin-2-one.
Conclusion & Storage Best Practices
Establishing a primary reference standard for 5-(4-Aminophenyl)pyrrolidin-2-one requires looking beyond simple chromatographic purity. By employing a rigorous mass balance approach, we account for the hidden mass of water, solvents, and salts, ensuring absolute quantitative accuracy.
Storage: Because the primary amine is susceptible to oxidation and the compound exhibits slight hygroscopicity, the certified Reference Standard must be aliquoted into amber glass vials, purged with Argon or Nitrogen gas, sealed with PTFE-lined caps, and stored at 2–8°C. Unused material from an opened vial should never be returned to the original container, as this compromises the integrity of the entire lot[4].
References
-
International Council for Harmonisation (ICH). "ICH Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients." Qualio,[Link]
-
United States Pharmacopeia (USP). "USP <11> Reference Standards - Draft published for Comment." GMP Compliance,[Link]
-
Lachman Consultants. "Are You Handling USP Reference Standards Appropriately?" Lachman Consultants,[Link]
-
Chromatography Online. "Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs." Chromatography Online,[Link]
-
United States Pharmacopeia (USP). "Commentary for First Supplement to USP 42–NF 38." USPNF,[Link]
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Elemental analysis and purity verification of 5-(4-Aminophenyl)pyrrolidin-2-one
High-Purity 5-(4-Aminophenyl)pyrrolidin-2-one: A Comparative Analytical Guide to Purity Verification and Elemental Analysis
In pharmaceutical development, the transition from a crude chemical building block to a high-purity API intermediate requires an analytical rigor that traditional pharmacopeial monographs often lack. 5-(4-Aminophenyl)pyrrolidin-2-one (5-APP, CAS: 858234-86-3) is a critical intermediate frequently utilized in the synthesis of racetam-class neurotherapeutics and targeted kinase inhibitors.
Because 5-APP is typically synthesized via the catalytic reduction of its nitro-aromatic precursor (5-(4-nitrophenyl)pyrrolidin-2-one), the molecule is highly prone to retaining trace heavy metals (e.g., Palladium) and non-chromophoric uncyclized aliphatic impurities. Relying solely on legacy methods like HPLC-UV for purity verification introduces a systemic risk of overestimating batch quality.
As an Application Scientist, I have designed this guide to objectively compare the performance of an optimized UltraPure-Grade 5-APP against Standard Commercial Grades . We will dissect the causality behind advanced orthogonal analytical workflows—specifically comparing traditional HPLC/CHNS against absolute quantitative NMR (qNMR) and ICP-MS—to establish a foolproof, self-validating framework for material release.
The Paradigm Shift in Purity Verification
Traditional purity assessments rely heavily on relative chromatographic area percentages. However, quantitative analytical methods can be relative (yielding 100% normalized area) or absolute (yielding true mass fraction)[1]. HPLC-UV assumes all impurities absorb equally at a specific wavelength, which is a dangerous assumption for pyrrolidone derivatives where ring-opened aliphatic impurities lack a strong chromophore.
To overcome this, our verification of UltraPure-Grade 5-APP employs an orthogonal approach: coupling the relative profiling of HPLC-UV with the absolute quantitation of qNMR[2].
Orthogonal analytical workflow for absolute purity and elemental verification of 5-APP.
Elemental Analysis & Trace Metal Profiling
Elemental analysis is the first line of defense in verifying the bulk molecular formula ( C10H12N2O ). However, standard combustion analysis cannot detect inorganic catalytic residues.
Experimental Data: Elemental Comparison
Table 1: Elemental and Trace Metal Analysis of 5-APP Grades.
| Parameter | Theoretical ( C10H12N2O ) | UltraPure Grade (Product X) | Standard Commercial Grade | Analytical Method |
| Carbon (C) | 68.16% | 68.12 ± 0.05% | 67.85 ± 0.20% | CHNS Analyzer |
| Hydrogen (H) | 6.86% | 6.88 ± 0.02% | 7.01 ± 0.10% | CHNS Analyzer |
| Nitrogen (N) | 15.90% | 15.88 ± 0.04% | 15.65 ± 0.15% | CHNS Analyzer |
| Palladium (Pd) | < 1 ppm | 0.2 ppm | 45.0 ppm | ICP-MS |
| Moisture (KF) | < 0.5% | 0.1% | 1.2% | Karl Fischer Titration |
Step-by-Step Methodology: CHNS & ICP-MS
Causality Focus: Pyrrolidones are inherently hygroscopic. Elevated Hydrogen and depressed Nitrogen values in the Standard Grade (Table 1) correlate directly with moisture absorption. Furthermore, the 45 ppm Palladium in the Standard Grade indicates poor scavenging post-reduction, which can poison downstream cross-coupling reactions.
-
Sample Preparation (CHNS): Accurately weigh 2.0–3.0 mg of 5-APP into tin capsules.
-
Combustion Analysis: Process the capsules in an EA-1108 CHNS elemental analyzer at 1000°C[3].
-
Self-Validating Step: A sulfanilamide certified reference standard is run every 10 samples. If the nitrogen recovery deviates by >0.1%, the system automatically halts to prevent calibration drift.
-
-
Trace Metal Digestion (ICP-MS): Digest 50.0 mg of the sample in 5 mL of trace-metal grade HNO3 using a closed-vessel microwave system (200°C for 15 minutes).
-
Quantification: Analyze for 105Pd and 60Ni isotopes using ICP-MS equipped with a helium collision cell to eliminate polyatomic argon interferences.
Absolute Purity Verification: qNMR vs. HPLC-UV
While HPLC-UV is excellent for separating structurally similar impurities, it suffers from Relative Response Factor (RRF) bias. qNMR, conversely, is an absolute primary analytical method because the intensity of a resonance line is directly proportional to the number of resonant nuclei, requiring no reference standards for the impurities themselves[1].
Experimental Data: Purity Comparison
Table 2: Purity Assessment of 5-APP Grades.
| Parameter | UltraPure Grade (Product X) | Standard Commercial Grade | Causality / Analytical Reality |
| HPLC-UV (254 nm) | 99.8% (Area) | 98.5% (Area) | Overestimates purity due to missing non-UV active species. |
| qNMR (Absolute) | 99.5% (Mass) | 94.2% (Mass) | Reveals true mass fraction; exposes a 4.3% discrepancy in Standard Grade. |
| Ring-Opened Impurity | Not Detected | 3.1% (Mass) | Detected via qNMR aliphatic protons (invisible at 254 nm). |
Step-by-Step Methodology: Absolute Purity via qNMR
Causality Focus: To achieve absolute quantitation, the NMR experiment must allow all protons to return to their ground state between pulses. A standard 1-second delay is insufficient and causes severe integration errors. We utilize a 60-second relaxation delay ( D1 ) to ensure complete T1 relaxation[1].
-
Sample Preparation: Accurately co-weigh 20.00 mg of 5-APP and 10.00 mg of Maleic Acid (Internal Standard, CRM grade) into a static-free vial. Dissolve completely in 0.6 mL of DMSO−d6 [2].
-
Instrument Setup: Load the sample into a 600 MHz NMR spectrometer.
-
Acquisition Parameters: Set the pulse angle to 30°, the acquisition time to 4 seconds, and the relaxation delay ( D1 ) to 60 seconds. Acquire 64 scans.
-
Self-Validating Step: Maleic acid provides a sharp, highly pure singlet at δ 6.26 ppm. The software calculates the mass balance based on this internal standard. If the calculated mass of the internal standard deviates from the weighed input by >0.5%, the preparation is flagged for pipetting/weighing error and rejected.
-
-
Data Processing: Integrate the maleic acid singlet against the distinct aromatic doublets of the 4-aminophenyl group ( δ 6.5 - 7.0 ppm) to calculate the absolute mass fraction of 5-APP.
Step-by-Step Methodology: Orthogonal HPLC-UV
-
Mobile Phase: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Causality: TFA suppresses the ionization of the aniline group ( pKa≈4.6 ), preventing peak tailing and ensuring sharp Gaussian peaks.
-
Chromatography: Inject 10 µL of a 1 mg/mL sample onto a C18 column (150 x 4.6 mm, 3 µm) at 30°C. Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Detection: Monitor at 254 nm and 210 nm.
Conclusion
The experimental data conclusively demonstrates that relying on standard HPLC-UV and basic elemental analysis masks critical impurities in 5-(4-Aminophenyl)pyrrolidin-2-one. The UltraPure Grade product, verified through the orthogonal integration of qNMR and ICP-MS, guarantees an absolute mass purity of >99.5% and catalytic metal residues below 1 ppm, ensuring seamless scalability in sensitive pharmaceutical syntheses.
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 5-(4-Aminophenyl)pyrrolidin-2-one from Structural Isomers: A Comprehensive Analytical Guide
As pharmaceutical pipelines and nootropic research expand, the precise characterization of substituted pyrrolidin-2-ones (lactams) has become a critical quality control bottleneck. 5-(4-Aminophenyl)pyrrolidin-2-one and its primary structural isomer, 4-(4-Aminophenyl)pyrrolidin-2-one [1], share an identical molecular formula (C₁₀H₁₂N₂O) and exact mass (176.22 g/mol ). Because they are regioisomers—differing only in the attachment point of the aminophenyl group on the lactam ring—standard chromatographic methods like HPLC-UV often fail to provide unambiguous identification without highly characterized reference standards.
As a Senior Application Scientist, I approach regioisomeric differentiation through orthogonal analytical workflows. Relying on a single technique introduces risk; therefore, combining Nuclear Magnetic Resonance (NMR) spectroscopy with Tandem Mass Spectrometry (LC-MS/MS) creates a self-validating data matrix. This guide details the causality behind the analytical behaviors of these isomers and provides robust protocols for their absolute differentiation.
Orthogonal Analytical Strategy
To eliminate false positives, we employ a two-tiered approach. LC-MS/MS serves as the primary high-throughput screen to confirm the molecular weight and assess ring cleavage patterns, while 1D and 2D NMR provide the definitive spatial mapping of the carbon backbone[2].
Figure 1: Self-validating orthogonal workflow for phenylpyrrolidinone regioisomer identification.
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the gold standard for distinguishing regioisomers because the chemical shift of a proton is strictly dictated by its local electronic environment[3].
The Causality of Chemical Shifts
In the pyrrolidin-2-one ring, the nitrogen atom (position 1) and the carbonyl group (position 2) exert strong, localized electronic effects.
-
5-(4-Aminophenyl)pyrrolidin-2-one: The methine (CH) proton is located at C5. Because C5 is directly bonded to the electronegative lactam nitrogen and the aromatic ring, this proton experiences severe electron withdrawal and anisotropic deshielding. Consequently, it shifts significantly downfield (typically ~4.5–4.8 ppm).
-
4-(4-Aminophenyl)pyrrolidin-2-one: The methine proton is at C4. It is bonded to the phenyl ring but flanked by two aliphatic methylene groups (C3 and C5). Lacking direct attachment to the nitrogen or carbonyl, it is much more shielded, appearing further upfield (~3.3–3.6 ppm).
2D HMBC: The Ultimate Arbitrator
Heteronuclear Multiple Bond Correlation (HMBC) maps long-range carbon-proton couplings (²J_CH and ³J_CH). By locating the carbonyl carbon (C2, ~175 ppm), we can trace its connectivity. In the 4-isomer, the C4 methine proton will show a clear ³J_CH correlation to the C2 carbonyl. In the 5-isomer, the C5 methine is too far away (⁴J_CH) to show a strong correlation to C2, but will instead correlate strongly to the phenyl ring carbons[2].
Protocol 1: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because it tightly hydrogen-bonds with the primary amine and lactam NH, slowing proton exchange and sharpening these diagnostic signals.
-
1H Acquisition (1D): Acquire at ≥400 MHz, 16 scans, 90° pulse. Set the relaxation delay (D1) to 5 seconds.
-
Self-Validation Check: Integrate the spectrum. The system is validated if the aromatic region integrates to exactly 4H, the aliphatic ring region to 5H, and the exchangeable protons (NH, NH₂) to 3H. Any deviation indicates co-eluting impurities.
-
HMBC Acquisition (2D): Optimize the pulse sequence for a long-range coupling constant of 8 Hz. Acquire with 128 t1 increments to ensure sufficient resolution in the carbon dimension.
Table 1: Diagnostic ¹H NMR Chemical Shifts (DMSO-d₆)
| Regioisomer | C3 Protons (Methylene) | C4 Protons | C5 Protons |
| 5-(4-Aminophenyl)pyrrolidin-2-one | ~2.2 - 2.4 ppm (m, 2H) | ~1.7 - 2.5 ppm (m, 2H) | ~4.6 ppm (t/dd, 1H) (Deshielded by N) |
| 4-(4-Aminophenyl)pyrrolidin-2-one | ~2.4 - 2.7 ppm (m, 2H) | ~3.5 ppm (m, 1H) | ~3.2 - 3.6 ppm (m, 2H) |
| 3-(4-Aminophenyl)pyrrolidin-2-one | ~3.7 ppm (dd, 1H) (Deshielded by C=O) | ~2.0 - 2.4 ppm (m, 2H) | ~3.2 - 3.4 ppm (m, 2H) |
Tandem Mass Spectrometry (LC-MS/MS) Dynamics
While NMR provides structural mapping, LC-MS/MS provides high-throughput confirmation. Both isomers yield a precursor ion [M+H]⁺ at m/z 177.10. However, Collision-Induced Dissociation (CID) reveals their structural differences through distinct fragmentation pathways[4].
The Causality of Fragmentation
Pyrrolidin-2-one rings typically fragment via the neutral loss of carbon monoxide (-28 Da) or ammonia (-17 Da)[5].
-
In the 4-isomer , the loss of CO from the lactam ring often triggers a rapid ring-opening event, leading to a dominant fragment corresponding to the loss of the entire C₂H₂O ketene-like neutral.
-
In the 5-isomer , the proximity of the bulky phenyl ring to the lactam nitrogen sterically hinders certain ring-opening pathways, often making the initial loss of the primary amine's NH₃ (-17 Da, yielding m/z 160.08) the most kinetically favorable low-energy pathway.
Protocol 2: Self-Validating LC-MS/MS Workflow
-
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% ACN over 10 minutes.
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Self-Validation Check (Full Scan): Before analyzing fragments, verify the presence of the m/z 177.10 precursor. Additionally, look for the sodium adduct [M+Na]⁺ at m/z 199.08. The presence of both confirms the intact molecular weight and validates the ionization efficiency.
-
CID Fragmentation: Isolate m/z 177.10 and apply stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV. Causality: Stepped NCE ensures that both fragile peripheral groups (like the primary amine) and the stable lactam core are fragmented in a single analytical run.
Table 2: Key MS/MS Fragmentation Indicators (ESI+)
| Precursor Ion [M+H]⁺ | Fragment m/z | Neutral Loss | Diagnostic Implication |
| 177.10 | 160.08 | -17 Da (NH₃) | Confirms primary amine on the phenyl ring. |
| 177.10 | 149.10 | -28 Da (CO) | Characteristic lactam carbonyl cleavage[5]. |
| 177.10 | 134.08 | -43 Da (CHNO) | Deep lactam ring opening; intensity varies heavily by regioisomer position. |
Conclusion
Differentiating 5-(4-Aminophenyl)pyrrolidin-2-one from its C4 and C3 regioisomers cannot be reliably achieved by retention time alone. By leveraging the extreme deshielding effect of the lactam nitrogen on the C5 methine proton in ¹H NMR, and mapping the carbon backbone via 2D HMBC, researchers can achieve unambiguous structural elucidation. Coupling this with the specific CID fragmentation patterns of the pyrrolidinone ring creates a highly trustworthy, self-validating analytical package suitable for rigorous drug development and quality control environments.
References
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. URL: [Link]
-
Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. URL: [Link]
-
Combination of Structure Databases, In Silico Fragmentation, and MS/MS Libraries for Untargeted Screening of Non-Volatile Migrants. Analytical Chemistry (ACS Publications). URL: [Link]
-
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Molbank (MDPI). URL: [Link]
Sources
Safety Operating Guide
Operational Safety and PPE Guide: Handling 5-(4-Aminophenyl)pyrrolidin-2-one
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic controls. When handling complex active pharmaceutical ingredient (API) intermediates like1[1], standard universal precautions are insufficient. You must understand the specific molecular hazards to design a self-validating safety protocol. This guide provides the definitive operational and disposal framework for researchers and drug development professionals.
Mechanistic Hazard Profile
To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's toxicological causality:
-
The Pyrrolidinone Core: Pyrrolidinone derivatives are well-documented as severe eye and skin irritants[2]. Exposure can cause immediate localized inflammation and compromise the epidermal barrier.
-
The 4-Aminophenyl (Aniline) Moiety: This is the critical systemic hazard. Aniline derivatives are highly lipophilic and exhibit rapid percutaneous (skin) absorption[3]. If absorbed, they can induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely degrading the blood's oxygen-carrying capacity[3].
Because the compound is typically handled as a solid powder, aerosolization during transfer presents a severe inhalation risk that bypasses dermal barriers entirely.
Risk-Based Exposure Control Workflow
The following decision tree illustrates the logical relationship between operational scale, engineering controls, and PPE selection.
Figure 1: Risk-based PPE selection and exposure control workflow.
Quantitative PPE Specification Matrix
Every piece of PPE must serve a specific mechanistic purpose. The table below summarizes the quantitative and qualitative requirements for handling this compound.
| PPE Category | Specification / Standard | Mechanistic Justification & Causality |
| Hand Protection | Double Nitrile (≥0.11 mm thickness) or Butyl Rubber (EN 374 compliant) | Aniline moieties can permeate thin, single-layer nitrile over time[3]. Double gloving provides a physical breakthrough buffer. |
| Eye Protection | Tight-fitting safety goggles (EN 166 / ANSI Z87.1+) | The pyrrolidinone ring is a severe eye irritant[2]. Goggles prevent micro-particulate ingress during powder transfer. |
| Respiratory | N95 or P100 Particulate Respirator (if outside containment) | Prevents inhalation of aerosolized API powder, which can lead to rapid systemic methemoglobinemia[3]. |
| Body Protection | Flame-resistant, impermeable lab coat; closed-toe shoes | Prevents accumulation of static-charged powder on personal clothing, eliminating secondary exposure routes. |
Step-by-Step Operational Methodology
This protocol is designed as a self-validating system. Do not proceed to the next step unless the previous step's safety checks are confirmed.
Phase 1: Pre-Operation Setup & Validation
-
Airflow Verification: Turn on the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm). Causality: Proper airflow is the primary defense against aerosolized powder.
-
PPE Inspection: Inspect outer and inner gloves for micro-tears. Ensure goggles form a complete seal against the face.
-
Static Mitigation: Wipe down the balance and surrounding hood area with an anti-static cloth. Causality: Amine-containing powders frequently hold static charges, causing them to "jump" and aerosolize during weighing.
Phase 2: Weighing and Transfer
-
Container Acclimation: Bring the sealed container of 5-(4-Aminophenyl)pyrrolidin-2-one into the fume hood. Allow it to equilibrate to the hood's temperature to prevent condensation.
-
Weighing: Use an anti-static weigh boat. Slowly transfer the powder using a grounded stainless-steel spatula.
-
Sealing: Immediately cap the source bottle. Transfer the weighed powder directly into the reaction vessel and seal the vessel before removing it from the balance area.
Phase 3: Solubilization
-
Solvent Addition: If solubilizing (e.g., in DMSO or DMF), add the solvent slowly down the side of the reaction vessel. Causality: Rapid addition can displace air and force API particulates out of the flask.
-
Agitation: Use magnetic stirring rather than manual shaking to maintain a closed system.
Decontamination and Disposal Plan
Improper disposal of aniline derivatives poses severe environmental and downstream exposure risks.
Surface Decontamination
-
Acidic Wash: If a spill occurs, first wipe the area with a mildly acidic solution (e.g., 1% acetic acid). Causality: The acid protonates the free amine on the 4-aminophenyl group, converting the lipophilic free base into a highly water-soluble salt.
-
Detergent Wash: Follow the acidic wash with a standard laboratory detergent and water wipe to remove any residual pyrrolidinone organics.
Waste Segregation
-
Solid Waste: Place all contaminated weigh boats, spatulas, and outer gloves into a clearly labeled, sealable solid hazardous waste container.
-
Liquid Waste: Collect reaction filtrates and solvent washes in a designated halogen-free organic waste carboy. Critical: Ensure this waste stream is kept strictly isolated from strong oxidizing agents (e.g., nitric acid, peroxides), as amines can react violently with oxidizers.
References
-
Title: Aniline - NIOSH Skin Notation Profiles Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
